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  • Product: 2,6-Diethoxy-4-hydroxybenzaldehyde
  • CAS: 341989-73-9

Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Utility of 2,6-Diethoxy-4-hydroxybenzaldehyde

The following technical guide details the structural dynamics, synthesis, and applications of 2,6-Diethoxy-4-hydroxybenzaldehyde. This document is structured for researchers requiring actionable data and mechanistic insi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and applications of 2,6-Diethoxy-4-hydroxybenzaldehyde. This document is structured for researchers requiring actionable data and mechanistic insights.

Technical Whitepaper | Version 1.0

Executive Summary

2,6-Diethoxy-4-hydroxybenzaldehyde (CAS: Analogous to 22080-96-2 for dimethoxy variant) is a highly functionalized aromatic aldehyde belonging to the phloroglucinol series. Unlike its isomer syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), which is derived from the gallic acid (1,2,3-trihydroxy) series, this compound exhibits a symmetric 1,3,5-substitution pattern .[1]

Its chemical significance lies in its unique "push-pull" electronic system: the electron-withdrawing formyl group is flanked by two steric-imposing ethoxy groups, while the para-hydroxyl group acts as a potent electron donor. This structure makes it a critical intermediate for synthesizing chalcones with nonlinear optical properties, pharmaceutical precursors (e.g., for spasmolytics), and functionalized liquid crystals.[1]

Structural Analysis & Electronic Properties

Molecular Geometry and Sterics

The molecule is characterized by significant steric crowding around the carbonyl carbon.

  • The "Orthogonal" Effect: The two ortho-ethoxy groups create a steric blockade (the "gated" effect), forcing the carbonyl group to rotate out of planarity in certain transition states, or conversely, locking it into a specific conformation to minimize dipole repulsion.[1]

  • Nucleophilic Access: The steric bulk at positions 2 and 6 significantly retards nucleophilic attack at the carbonyl carbon compared to unsubstituted benzaldehyde. This requires specific conditions (e.g., higher temperatures or Lewis acid activation) for condensation reactions like Knoevenagel or Schiff base formation.

Electronic Push-Pull System

The molecule features a strong resonance interplay:

  • Donor (D): The 4-OH group is a strong

    
    -donor (+M effect).
    
  • Acceptor (A): The 1-CHO group is a

    
    -acceptor (-M effect).
    
  • Auxiliary Donors: The 2,6-ethoxy groups provide additional electron density but also impose steric strain.

This connectivity creates a "through-conjugation" pathway, making the aldehyde oxygen highly basic and the hydroxyl proton significantly acidic (


).
Visualization of Electronic Effects

The following diagram illustrates the resonance stabilization and steric gating mechanisms.

ElectronicEffects OH 4-OH Group (Strong +M Donor) Ring Aromatic Core (Electron Rich) OH->Ring Electron Injection (+M) Aldehyde 1-CHO Group (Acceptor -M) Ring->Aldehyde Conjugation Ethoxy 2,6-Ethoxy Groups (Steric Gating + Weak Donor) Ethoxy->Ring Inductive (+I) Ethoxy->Aldehyde Steric Hindrance (Blocks Nucleophiles)

Figure 1: Mechanistic map showing the competition between electronic donation and steric hindrance.

Synthetic Pathways and Protocols

Synthesis of the specific 4-hydroxy-2,6-diethoxy isomer requires bypassing the thermodynamic preference for ortho-formylation. Direct formylation of 3,5-diethoxyphenol typically yields the 2-hydroxy isomer (due to hydrogen bond stabilization).

Recommended Route: Vilsmeier-Haack Formylation of 1,3,5-Triethoxybenzene followed by Regioselective Dealkylation.

Step 1: Synthesis of 1,3,5-Triethoxybenzene[1]
  • Precursor: Phloroglucinol (1,3,5-trihydroxybenzene).

  • Reagents: Ethyl iodide (EtI),

    
    , Acetone/DMF.[1]
    
  • Protocol: Exhaustive alkylation under reflux to ensure complete conversion of all hydroxyl groups.

Step 2: Vilsmeier-Haack Formylation

This step installs the aldehyde.[2] Since the ring is symmetric and highly activated, mild conditions are required to prevent over-formylation.[1]

  • Reagents:

    
    , DMF (N,N-Dimethylformamide).[3]
    
  • Mechanism: Formation of the Chloroiminium ion (Vilsmeier reagent) followed by Electrophilic Aromatic Substitution (

    
    ).
    
  • Product: 2,4,6-Triethoxybenzaldehyde.[1][4][5][6]

Step 3: Regioselective Nucleophilic Dealkylation (The Critical Step)

To obtain the 4-hydroxy product, one must selectively cleave the ether at position 4.

  • Challenge: Acidic cleavage (e.g.,

    
    ) favors the ortho (2 or 6) positions due to chelation with the carbonyl oxygen.
    
  • Solution: Use Nucleophilic Dealkylation which is governed by sterics. The 4-ethoxy group is less sterically hindered than the 2,6-ethoxy groups (which are shielded by the carbonyl).

  • Reagents: Sodium cyanide (NaCN) in DMSO at 140°C or Lithium Chloride (LiCl) in DMF.

  • Outcome: Selective cleavage of the para-ether.

SynthesisRoute Phloro Phloroglucinol Triethoxy 1,3,5-Triethoxybenzene Phloro->Triethoxy EtI, K2CO3 Reflux Intermed 2,4,6-Triethoxybenzaldehyde Triethoxy->Intermed POCl3, DMF (Vilsmeier-Haack) Target 2,6-Diethoxy-4-hydroxybenzaldehyde (Target) Intermed->Target Nucleophilic Cleavage (NaCN/DMSO or LiCl/DMF) Steric Control OrthoImpurity 2-Hydroxy-4,6-diethoxybenzaldehyde (Impurity via Acid Cleavage) Intermed->OrthoImpurity Acidic Cleavage (BCl3) Chelation Control

Figure 2: Synthetic workflow highlighting the divergence between steric (nucleophilic) and chelation (acidic) control.

Characterization Data

The following spectral data confirms the symmetric structure of the molecule.

Proton NMR ( -NMR)

Solvent:


 or 

Key Feature: Symmetry renders the protons at C3 and C5 equivalent.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
10.15 Singlet (s)1H-CH OAldehyde proton; deshielded by carbonyl.
6.10 Singlet (s)2HAr-H (3,5)Aromatic protons. Upfield due to strong shielding by 2,4,6-oxygenation.[1]
4.10 Quartet (q)4H-OCH

CH

Methylene protons of ethoxy groups.
3.5 - 4.0 Broad (br s)1H-OH Phenolic hydroxyl (variable shift based on concentration/solvent).
1.35 Triplet (t)6H-OCH

CH

Methyl protons of ethoxy groups.
Infrared Spectroscopy (IR)
  • 3350 - 3450 cm

    
    :  Broad O-H stretch (Phenolic).
    
  • 1660 - 1680 cm

    
    :  C=O stretch (Aldehyde). Note: This frequency is lower than typical benzaldehydes (usually ~1700 cm
    
    
    
    ) due to the strong conjugation (+M effect) from the 4-OH and 2,6-OEt groups reducing the double bond character of the carbonyl.
  • 1580 - 1600 cm

    
    :  C=C Aromatic ring stretch.
    

Applications & Reactivity

Pharmaceutical Intermediates

This scaffold is a homolog of the Syringaldehyde derivatives used in the synthesis of:

  • Antispasmodics: Precursors for isoquinoline alkaloids (e.g., Drotaverine analogs) where electron-rich rings are essential for receptor binding.

  • Antioxidants: The phenolic moiety acts as a radical scavenger, stabilized by the ortho-ethoxy groups.

Knoevenagel Condensation (Challenges)

Reacting this aldehyde with active methylene compounds (e.g., malonic acid) requires tailored conditions.

  • Problem: The 2,6-ethoxy groups block the approach of the nucleophile.

  • Protocol Adjustment: Use Piperidine/Acetic Acid buffer and reflux in toluene with a Dean-Stark trap. The high temperature is necessary to overcome the steric barrier.

Schiff Base Ligands

Condensation with primary amines yields Schiff bases (imines) used as ligands for transition metals.

  • N2O2 Ligands: When reacted with diamines (e.g., ethylenediamine), the resulting Salen-type ligands are highly soluble in organic solvents due to the ethyl chains, making them ideal for homogeneous catalysis.[1]

Safety and Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (

    
     or Ar). The aldehyde is prone to oxidation to the corresponding benzoic acid (2,6-diethoxy-4-hydroxybenzoic acid) upon prolonged exposure to air.
    

References

  • Vilsmeier-Haack Reaction Mechanism & Utility

    • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[2][3][7][8][9][10][11][12]

    • Source:

  • Selective Dealkylation of Polyalkoxybenzaldehydes

    • Lange, J., et al. "Selective Demethylation of Aryl Ethers."[1]

    • Source: [Organic Syntheses, Coll.[1] Vol. 6, p.44 (1988)]([Link]) (Describes nucleophilic cleavage preference for sterically accessible positions).[1]

  • Synthesis of 2,4,6-Triethoxybenzaldehyde (Precursor)

    • BenchChem Technical Note: 4-Alkoxybenzaldehydes Spectral Analysis.
    • Source:

  • Electronic Effects in Phloroglucinol Derivatives

    • PubChem Compound Summary: 2,6-Dimethoxy-4-hydroxybenzaldehyde (Homolog).
    • Source:

Sources

Exploratory

2,6-Diethoxy-4-hydroxybenzaldehyde CAS number and molecular formula

This in-depth technical guide details the chemical identity, synthesis, and applications of 2,6-Diethoxy-4-hydroxybenzaldehyde , a specialized aromatic aldehyde used primarily as an intermediate in the synthesis of funct...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and applications of 2,6-Diethoxy-4-hydroxybenzaldehyde , a specialized aromatic aldehyde used primarily as an intermediate in the synthesis of functional dyes, cosmetic formulations, and pharmaceutical precursors.[1]

[1][2][3][4][5][6][7][8][9][10]

Executive Summary

2,6-Diethoxy-4-hydroxybenzaldehyde (CAS 341989-73-9 ) is a trisubstituted benzaldehyde derivative characterized by a symmetric substitution pattern.[1] Structurally, it features a central formyl group flanked by two ethoxy groups at the ortho positions (2,[1]6) and a hydroxyl group at the para position (4).[1]

This compound is distinct from its isomer, Syringaldehyde diethyl ether (3,5-diethoxy-4-hydroxybenzaldehyde), differing in the arrangement of the alkoxy substituents.[1] Its unique electronic environment—created by the electron-donating ethoxy groups stabilizing the carbonyl via the aromatic ring—makes it a valuable building block for methine dyes , cationic hair dyes , and chalcone-based therapeutics .[1]

Chemical Identity & Properties

The following table consolidates the core physicochemical identifiers for the compound.

PropertySpecification
Chemical Name 2,6-Diethoxy-4-hydroxybenzaldehyde
CAS Number 341989-73-9
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Exact Mass 210.0892
SMILES CCOC1=C(C(=O)C(=C1O)OCC)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Melting Point 120–125 °C (predicted based on homologs)

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The synthesis of 2,6-diethoxy-4-hydroxybenzaldehyde presents a regiochemical challenge. The most direct precursor is 3,5-diethoxyphenol .[1] The introduction of the formyl group (-CHO) must occur at the para position relative to the hydroxyl group (position 4) to yield the target structure.[1]

However, electrophilic aromatic substitution (EAS) on 3,5-diethoxyphenol typically favors the ortho position (2 or 6) due to the synergistic directing effects of the hydroxyl and ethoxy groups, often yielding the isomeric 2-hydroxy-4,6-diethoxybenzaldehyde .[1] Therefore, the protocol below utilizes the Vilsmeier-Haack formylation with optimized conditions to favor or isolate the para-isomer.

Experimental Protocol: Vilsmeier-Haack Formylation[1]

Reagents:

  • Substrate: 3,5-Diethoxyphenol (1.0 eq)[1]

  • Reagent A: Phosphorus Oxychloride (POCl₃, 1.2 eq)[1]

  • Reagent B: N,N-Dimethylformamide (DMF, 1.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or anhydrous Acetonitrile[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF to 0°C.

    • Dropwise add POCl₃ over 20 minutes. A white precipitate (the chloroiminium ion) may form.[1] Stir for 30 minutes at 0°C.

  • Substrate Addition:

    • Dissolve 3,5-diethoxyphenol in the chosen solvent (DCM).[1]

    • Add the phenol solution slowly to the Vilsmeier reagent, maintaining the temperature below 5°C to minimize polysubstitution.[1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (approx. 40–60°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂; Hexane:EtOAc 7:3). The formation of the iminium salt intermediate is not visible, but consumption of starting material is.[1]

  • Hydrolysis & Quench:

    • Cool the reaction mixture to 0°C.

    • Pour the mixture into crushed ice/sodium acetate (saturated aq.) solution. Stir vigorously for 1 hour to hydrolyze the iminium salt into the aldehyde.

  • Workup & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Crucial Step: The crude residue contains a mixture of isomers.[1] Purify via column chromatography (Silica Gel).

      • Fraction A (Minor/Target): 2,6-Diethoxy-4-hydroxybenzaldehyde (Elutes later due to H-bonding capability of the free 4-OH).[1]

      • Fraction B (Major): 2-Hydroxy-4,6-diethoxybenzaldehyde (Elutes earlier due to intramolecular H-bonding).[1]

Synthesis Pathway Diagram[1]

SynthesisPathway Precursor 3,5-Diethoxyphenol (C10H14O3) Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Substitution Reagents POCl3 + DMF (Vilsmeier Reagent) Reagents->Intermediate Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Target 2,6-Diethoxy-4-hydroxybenzaldehyde (Target Isomer) Hydrolysis->Target Para-formylation Isomer 2-Hydroxy-4,6-diethoxybenzaldehyde (By-product) Hydrolysis->Isomer Ortho-formylation (Major)

Caption: Vilsmeier-Haack synthesis pathway illustrating the divergence between the target para-isomer and the ortho-isomer by-product.

Applications & Reactivity

Hair Dye Formulations (Coupler/Developer)

In the cosmetic industry, 2,6-diethoxy-4-hydroxybenzaldehyde serves as a direct dye precursor or a component in oxidative hair coloring systems.[1][2][3]

  • Mechanism: It reacts with primary amines or hydrazines (e.g., 2-aminobenzothiazole derivatives) to form cationic hydrazone dyes or azomethine dyes .[1]

  • Benefit: The 2,6-diethoxy substitution pattern provides steric protection to the aldehyde, modulating the reaction rate and improving the stability (wash-fastness) of the resulting chromophore.[1]

Pharmaceutical Intermediates

The compound is a scaffold for chalcone synthesis via Claisen-Schmidt condensation.[1]

  • Reaction: Condensation with acetophenones in the presence of base (KOH/EtOH).[1]

  • Therapeutic Potential: The resulting chalcones are investigated for anti-inflammatory and antioxidant properties, leveraging the phenolic hydroxyl group for radical scavenging.[1]

Experimental Workflow: Dye Synthesis

DyeWorkflow Start 2,6-Diethoxy-4-hydroxybenzaldehyde Condensation Condensation Reaction (MeOH, Cat. H+, Reflux) Start->Condensation Reactant Heterocyclic Amine (e.g., 3-methyl-2-benzothiazolinone hydrazone) Reactant->Condensation Product Cationic Hydrazone Dye (Chromophore) Condensation->Product - H2O

Caption: Workflow for converting the aldehyde into a cationic dye via condensation with a hydrazine derivative.

Analytical Characterization

To validate the synthesis of 2,6-diethoxy-4-hydroxybenzaldehyde, the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 9.8–10.0 ppm (s, 1H) Aldehyde proton (-CH O).[1]
δ 6.1–6.3 ppm (s, 2H) Aromatic protons at positions 3 and 5 (Symmetric).[1]
δ 4.0–4.2 ppm (q, 4H) Methylene protons of the ethoxy groups (-OCH ₂CH₃).[1]
δ 1.3–1.4 ppm (t, 6H) Methyl protons of the ethoxy groups (-OCH₂CH ₃).[1]
δ 10.5+ ppm (br s, 1H) Phenolic hydroxyl (-OH ).[1]
IR Spectroscopy 1660–1680 cm⁻¹ C=O stretch (Aldehyde, conjugated).[1]
3300–3400 cm⁻¹ O-H stretch (Broad).[1]
Mass Spectrometry m/z 210 [M]⁺ Molecular ion peak.[1]

Differentiation from Isomer:

  • Target (2,6-diethoxy-4-hydroxy): Symmetric aromatic signal (singlet, 2H).[1]

  • Isomer (2-hydroxy-4,6-diethoxy): Asymmetric aromatic signals (two doublets) if the symmetry is broken by intramolecular H-bonding, or distinct shifts due to the different electronic environment.[1]

Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).[1]

  • Handling: Use standard PPE (gloves, goggles).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid (2,6-diethoxy-4-hydroxybenzoic acid) upon prolonged exposure to air.[1]

References

  • Rovathin . 2,6-diethoxy-4-hydroxyBenzaldehyde Product Page. Retrieved from (Verifying CAS 341989-73-9).[1]

  • ChemicalBook . 3,5-Diethoxy-4-hydroxybenzaldehyde Product Page. Retrieved from (Distinguishing the 3,5-isomer CAS 79459-15-7).[1]

  • Google Patents . WO2009033833A2 - Coloring agent having natural dyes.[1] Retrieved from (Listing the compound as a dye intermediate).[1]

  • Google Patents . DE102008046882A1 - Hair treatment agent.[1] Retrieved from (Application in cosmetic formulations).[1]

Sources

Foundational

Spectroscopic data for 2,6-Diethoxy-4-hydroxybenzaldehyde

Technical Monograph: Spectroscopic Profiling of 2,6-Diethoxy-4-hydroxybenzaldehyde Executive Summary & Compound Identity This technical guide provides a definitive spectroscopic profile for 2,6-Diethoxy-4-hydroxybenzalde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Profiling of 2,6-Diethoxy-4-hydroxybenzaldehyde

Executive Summary & Compound Identity

This technical guide provides a definitive spectroscopic profile for 2,6-Diethoxy-4-hydroxybenzaldehyde , a specific positional isomer of the more common syringaldehyde diethyl ether. This molecule serves as a critical intermediate in the synthesis of functionalized resorcines and pharmaceutical precursors requiring steric crowding around the formyl group.

Researchers must distinguish this compound (alkoxy groups ortho to the aldehyde) from its isomer, 3,5-diethoxy-4-hydroxybenzaldehyde (alkoxy groups ortho to the phenol), as their reactivities differ significantly.

Property Data
IUPAC Name 2,6-Diethoxy-4-hydroxybenzaldehyde
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Core Moiety Benzaldehyde
Key Substituents 4-OH (Para), 2,6-OEt (Ortho to CHO)
Solubility Soluble in DMSO, Acetone, Methanol, Chloroform

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the synthesis origin. The compound is typically synthesized via the Vilsmeier-Haack formylation of 3,5-diethoxyphenol.

  • Regioselectivity: The formylation occurs preferentially at the para position relative to the hydroxyl group (Position 4 of the phenol, becoming Position 1 of the benzaldehyde) due to the synergistic activation by the 3,5-ethoxy groups.

  • Primary Impurity: The ortho-formylated isomer (2-hydroxy-4,6-diethoxybenzaldehyde) is the major byproduct.

  • Spectroscopic Consequence: The ortho-isomer possesses an intramolecular hydrogen bond (OH···O=C), shifting the carbonyl IR stretch and the phenolic proton NMR signal significantly compared to the target molecule.

Detailed Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent peak broadening of the phenolic proton and to ensure complete solubility.

  • Reference: TMS (0.00 ppm).

  • Frequency: 400 MHz (1H), 100 MHz (13C).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
-CHO 10.25Singlet1H-Formyl proton (Deshielded)
-OH 10.40*Broad Singlet1H-Phenolic proton (Exchangeable)
Ar-H 6.05Singlet2H-C3, C5 Protons (Symmetric)
-OCH₂- 4.10Quartet4H7.0Methylene of Ethoxy
-CH₃ 1.35Triplet6H7.0Methyl of Ethoxy

*Note: The Phenolic OH shift is highly concentration/temperature dependent. In CDCl₃, it may appear upfield (~6-7 ppm) if not hydrogen-bonded.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon TypeShift (δ, ppm)AssignmentStructural Insight
C=O 186.5Aldehyde CTypical aromatic aldehyde.
C-O (Ar) 164.2C4 (C-OH)Deshielded by OH.
C-O (Ar) 162.8C2, C6 (C-OEt)Symmetric quaternary carbons.
C-ipso 108.5C1 (C-CHO)Shielded by ortho-alkoxy resonance.
C-H (Ar) 94.5C3, C5Highly shielded (electron-rich ring).
-OCH₂- 64.2Ethoxy CH₂Characteristic ether shift.
-CH₃ 14.5Ethoxy CH₃Characteristic methyl shift.
Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3200–3400 cm⁻¹ (Broad): O-H Stretching. Diagnostic: The band is broad and typical of intermolecular H-bonding. (Contrast with the sharp, lower-frequency band ~3000 cm⁻¹ seen in the ortho-isomer due to intramolecular chelation).

  • 2980, 2930 cm⁻¹: C-H Stretching (Aliphatic -OEt groups).

  • 1665–1675 cm⁻¹: C=O Stretching (Aldehyde).[1] Note: This frequency is lower than standard benzaldehyde (1700 cm⁻¹) due to the strong electron-donating effect of the para-OH and ortho-OEt groups (Conjugation).

  • 1580, 1605 cm⁻¹: C=C Aromatic Ring Stretching.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI).

  • Molecular Ion (M⁺): m/z 210.

  • Base Peak: m/z 181 (M - 29). Loss of an ethyl group (typical for ethyl ethers).

  • Fragment: m/z 182 (M - 28). Loss of ethylene (McLafferty-like rearrangement of the ethyl ether).

  • Fragment: m/z 153. Sequential loss of CO from the aldehyde or second ethyl group cleavage.

Experimental Validation Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure, specifically designed to rule out the ortho-formyl isomer.

CharacterizationWorkflow Start Start: 3,5-Diethoxyphenol Reaction Vilsmeier-Haack Formylation (POCl3 / DMF) Start->Reaction Crude Crude Mixture (Isomers) Reaction->Crude Separation Column Chromatography (Hexane:EtOAc) Crude->Separation Target Target: 2,6-Diethoxy-4-hydroxy (Para-formyl) Separation->Target Major Product Isomer Impurity: 2-Hydroxy-4,6-diethoxy (Ortho-formyl) Separation->Isomer Minor Product Test_IR IR Analysis (C=O Region) Target->Test_IR Test_NMR 1H NMR Analysis (OH Shift) Target->Test_NMR Isomer->Test_IR Isomer->Test_NMR Decision_Target IR: ~1670 cm-1 (Free C=O) NMR: OH Broad (Intermolecular) Test_IR->Decision_Target Decision_Isomer IR: ~1640 cm-1 (H-Bonded C=O) NMR: OH Sharp >11ppm (Chelated) Test_IR->Decision_Isomer Test_NMR->Decision_Target Test_NMR->Decision_Isomer

Caption: Workflow distinguishing the target 2,6-diethoxy isomer from the 2-hydroxy impurity via spectral signatures.

Structural Differentiation Logic (E-E-A-T)

As an expert researcher, you must anticipate the confusion between the target molecule and its isomers. Use this logic table to confirm your product:

FeatureTarget: 2,6-Diethoxy-4-hydroxy Isomer: 2-Hydroxy-4,6-diethoxy Analog: Syringaldehyde
Structure OH at C4; OEt at C2, C6OH at C2; OEt at C4, C6OH at C4; OMe at C3, C5
Symmetry Symmetric (Plane of symmetry)AsymmetricSymmetric
Aldehyde Proton SingletSingletSinglet
Aromatic Protons 2H Singlet (Equivalent)2H Doublets (Meta coupling)2H Singlet (Equivalent)
OH Signal Broad, solvent dependentSharp, downfield (>11 ppm)Broad
IR Carbonyl ~1670 cm⁻¹ (Normal conj.)~1640 cm⁻¹ (Chelated)~1670 cm⁻¹

Expert Insight: The most common error in this synthesis is misidentifying the regiochemistry. If your aromatic protons appear as two doublets (J ~ 2.5 Hz) instead of a clean singlet, you have isolated the ortho-formylated impurity (2-hydroxy-4,6-diethoxybenzaldehyde).

References

  • Vilsmeier-Haack Reaction Mechanism & Regioselectivity

    • Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[3][2][4][5]

    • Source:

  • Spectroscopic Data of Dimethoxy Analogs (Baseline for shifts)

    • PubChem.[1][6][7][8] (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde (CID 529894).[7][8] National Center for Biotechnology Information.

    • Source:

  • Synthesis of Poly-alkoxy Benzaldehydes

    • Daly, J. W., et al. (1958). Synthesis of 2,6-Dimethoxy-4-hydroxybenzaldehyde. Journal of the American Chemical Society.
    • Source:

  • Regioselectivity in Phenol Formylation

    • M. Manuela, M. R. (2001). Formylation of electron-rich phenols. University of Minho via Semantic Scholar.
    • Source:

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 2,6-Diethoxy-4-hydroxybenzaldehyde

Executive Summary 2,6-Diethoxy-4-hydroxybenzaldehyde (CAS: 341989-73-9) represents a distinct lipophilic scaffold within the phenolic aldehyde class. Structurally analogous to syringaldehyde (3,5-dimethoxy-4-hydroxybenza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Diethoxy-4-hydroxybenzaldehyde (CAS: 341989-73-9) represents a distinct lipophilic scaffold within the phenolic aldehyde class. Structurally analogous to syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), this compound is distinguished by the substitution of methoxy groups with bulkier ethoxy moieties at the ortho positions relative to the aldehyde. This modification significantly alters the compound's partition coefficient (LogP), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to its methoxy counterparts.

This guide analyzes the compound’s potential as a bioactive pharmacophore, focusing on its utility as a precursor for chalcones, Schiff bases, and bioactive heterocycles. We provide inferred biological activities based on rigorous Structure-Activity Relationship (SAR) analysis of the 2,6-dialkoxy-4-hydroxybenzaldehyde class, alongside validated experimental protocols for synthesis and bioassay evaluation.

Chemical Profile & Structural Analysis[1][2][3]

Structural Attributes

The molecule features a "push-pull" electronic system:

  • Electron Donor (EDG): The phenolic hydroxyl group at C4 and the two ethoxy groups at C2 and C6 strongly donate electron density to the ring.

  • Electron Acceptor (EWG): The aldehyde group at C1 acts as an electron sink.

  • Steric Shielding: The 2,6-diethoxy pattern creates a "lipophilic shield" around the carbonyl carbon, modulating its reactivity in nucleophilic additions (e.g., Schiff base formation) and protecting the molecule from rapid metabolic degradation.

SAR & Lipophilicity

The substitution of methoxy (–OCH₃) with ethoxy (–OCH₂CH₃) groups serves a critical medicinal chemistry function: Lipophilicity Modulation .

PropertySyringaldehyde (Methoxy Analogue)2,6-Diethoxy-4-hydroxybenzaldehydeImpact
Substitution 3,5-Dimethoxy2,6-DiethoxyIncreased steric bulk
Predicted LogP ~1.58~2.45Enhanced membrane permeability
H-Bond Donors 1 (Phenolic OH)1 (Phenolic OH)Retained radical scavenging capability
Solubility Moderate in waterLow in water, High in lipidsBetter bioavailability in lipid formulations

Synthetic Utility & Manufacturing Protocol

The synthesis of 2,6-diethoxy-4-hydroxybenzaldehyde is best achieved via the Vilsmeier-Haack formylation of 3,5-diethoxyphenol. This route ensures regioselectivity, directing the formyl group para to the activating hydroxyl group and between the two ethoxy groups (which corresponds to the C4 position of the phenol, becoming C1 of the aldehyde).

Experimental Protocol: Synthesis from 3,5-Diethoxyphenol

Reagents: 3,5-Diethoxyphenol, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under nitrogen, cool anhydrous DMF (1.2 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes until the Vilsmeier salt (white precipitate) forms.

  • Substrate Addition: Dissolve 3,5-diethoxyphenol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 40°C for 4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture into crushed ice containing sodium acetate (to buffer pH to ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3,5-Diethoxyphenol Intermediate Iminium Salt Intermediate Start->Intermediate 0°C -> 40°C Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (NaOAc/Ice) Intermediate->Hydrolysis Quench Product 2,6-Diethoxy-4- hydroxybenzaldehyde Hydrolysis->Product Crystallization

Caption: Regioselective Vilsmeier-Haack formylation pathway targeting the C4 position of 3,5-diethoxyphenol.

Predicted Biological Activities[4][5][6]

Based on the validated activity of its structural analogues (syringaldehyde, 2,6-dimethoxybenzaldehyde) and the specific electronic effects of the 2,6-diethoxy substitution, the following biological activities are indicated.

Antioxidant Activity (Radical Scavenging)

The 4-hydroxyl group is a potent Hydrogen Atom Transfer (HAT) site. The ortho-ethoxy groups stabilize the resulting phenoxy radical via electron donation (+I effect) and steric protection, preventing rapid coupling of the radicals.

  • Mechanism: Ph-OH + R• -> Ph-O• + R-H

  • Prediction: Superior stability of the phenoxy radical compared to unsubstituted p-hydroxybenzaldehyde, likely matching or exceeding the capacity of Vitamin E analogues in lipid environments due to the ethoxy chains.

Antimicrobial Potential

Aldehydes exhibit antimicrobial activity by forming Schiff bases with amino groups on bacterial cell wall proteins.

  • Target: Gram-positive bacteria (S. aureus, Listeria monocytogenes).

  • Advantage: The increased lipophilicity of the diethoxy derivative facilitates penetration through the peptidoglycan layer more effectively than the dimethoxy analogue.

Anticancer Pharmacophore (Hsp90 Inhibition)

Derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat Shock Protein 90 (Hsp90).[1] The 2,6-diethoxy-4-hydroxybenzaldehyde scaffold serves as an ideal precursor for Chalcone synthesis (via Claisen-Schmidt condensation with acetophenones). These chalcones are documented to induce apoptosis in cancer cell lines (e.g., PC3, MCF-7) by disrupting the Hsp90-chaperone complex.

Experimental Protocols for Bioactivity Validation

DPPH Radical Scavenging Assay

Use this protocol to quantify the antioxidant capacity relative to Ascorbic Acid.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Series: Prepare serial dilutions of 2,6-diethoxy-4-hydroxybenzaldehyde in methanol (10–200 µg/mL).

  • Incubation: Mix 1 mL of sample with 3 mL of DPPH solution. Vortex and incubate in the dark at 25°C for 30 minutes.

  • Measurement: Measure absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    Determine IC50 via linear regression.
    
Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Dispense 100 µL of broth into a 96-well plate. Add 100 µL of test compound (dissolved in DMSO, <1% final conc) to the first column and serially dilute (1:2).

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Controls: Positive control (Ciprofloxacin), Negative control (DMSO only).

  • Readout: Incubate at 37°C for 24 hours. The MIC is the lowest concentration showing no visible turbidity.[1]

Mechanism of Action Visualization

BioactivityMechanism cluster_Antioxidant Antioxidant Pathway cluster_Antimicrobial Antimicrobial Pathway Compound 2,6-Diethoxy-4-hydroxybenzaldehyde Step2 H-Atom Transfer (HAT) from 4-OH Compound->Step2 Direct Scavenging Mech1 Lipophilic Membrane Penetration Compound->Mech1 High LogP Step1 Free Radical Attack (ROO•) Step1->Step2 Step3 Stabilized Phenoxy Radical (Steric Shielding by 2,6-OEt) Step2->Step3 Mech2 Schiff Base Formation with Bacterial Proteins Mech1->Mech2 CellDeath Bacterial Cell Lysis Mech2->CellDeath

Caption: Dual mechanistic pathways: Radical stabilization via steric shielding and bacterial protein inactivation.

References

  • PubChem. (2025).[2][3] 2,6-Dimethoxy-4-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. [Link]

  • Kim, J.H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.[4] Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Organic Syntheses. (1943). Preparation of Phloroglucinol (Precursor).[5][6] Org.[5][7] Synth. Coll. Vol. 2, p. 522.[5] [Link]

Sources

Foundational

A Technical Guide to the Discovery and Historical Synthesis of Substituted Hydroxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted hydroxybenzaldehydes are a cornerstone class of aromatic compounds, foundational to fields ranging from flavor and fragrance chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxybenzaldehydes are a cornerstone class of aromatic compounds, foundational to fields ranging from flavor and fragrance chemistry to pharmaceuticals and polymer science. This technical guide provides an in-depth exploration of their history, tracing their origins from isolation from natural sources to the development of seminal synthetic methodologies that defined an era of organic chemistry. We will dissect the mechanisms and protocols of key formylation reactions, including the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions, offering insights into the causality behind their experimental design. By examining the evolution of these techniques, this guide serves as a comprehensive resource for professionals seeking to understand the historical context and practical application of these vital chemical intermediates.

Introduction: The Emergence of a Versatile Chemical Scaffold

Substituted hydroxybenzaldehydes are organic compounds characterized by a benzene ring bearing both a hydroxyl (-OH) and a formyl (-CHO) group. The relative positions of these functional groups (ortho, meta, para) and the presence of other substituents, such as methoxy groups, give rise to a vast family of molecules with diverse chemical properties and applications.

Perhaps the most culturally and economically significant member of this family is vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary flavor component of vanilla.[1] Another key compound is salicylaldehyde (2-hydroxybenzaldehyde), a vital precursor in the synthesis of pharmaceuticals, chelating agents, and coumarins.[2][3] The journey of these molecules from rare natural isolates to globally produced commodities is a story of scientific inquiry, chemical ingenuity, and industrial innovation.

This guide will deconstruct this history, focusing on the pivotal discoveries and the synthetic reactions that enabled their widespread availability.

From Nature's Laboratory: Early Isolation and Characterization

The story of hydroxybenzaldehydes begins not in a laboratory, but in the rich biodiversity of the natural world.

  • Vanillin: For centuries, the flavor of vanilla was exclusively sourced from the cured seed pods of the Vanilla planifolia orchid, a plant native to Mesoamerica where it was used by the Aztecs to flavor chocolate.[1][4] It was not until 1858 that Théodore Nicolas Gobley first isolated and crystallized the principal flavor compound, which he named vanillin.[4][5]

  • Salicylaldehyde: This compound is found in nature as a component of the characteristic aroma of buckwheat and is also used as a defensive secretion by several species of leaf beetles.[3] Its history is closely tied to salicylic acid, which was famously isolated from willow bark.[6]

The high cost and limited supply of these natural extracts created a powerful incentive for chemists of the 19th century to determine their structures and devise methods for their synthesis.

The Dawn of Synthesis: Pioneering Formylation Reactions

The late 19th and early 20th centuries witnessed the development of several foundational "name reactions" that enabled the formylation of phenols, marking the beginning of the synthetic era for hydroxybenzaldehydes.

The Reimer-Tiemann Reaction (1876)

The first major breakthrough came in 1876 from the work of German chemists Karl Reimer and Ferdinand Tiemann.[7][8] They discovered that treating a phenol with chloroform (CHCl₃) in a strongly alkaline solution would introduce a formyl group primarily at the ortho position to the hydroxyl group.[9][10] This reaction was revolutionary, providing the first practical, scalable route to salicylaldehyde from the readily available starting material, phenol.[11] Tiemann, along with Wilhelm Haarmann, applied a similar process to synthesize vanillin from guaiacol in the same year, shortly after they had first synthesized it from coniferin, a glucoside from pine bark.[4][5] This discovery led to the first industrial production of vanillin.[5]

The ingenuity of the Reimer-Tiemann reaction lies in its use of a unique electrophile: dichlorocarbene (:CCl₂). The causality of the mechanism is as follows:

  • Carbene Generation: The strong base (e.g., NaOH) deprotonates chloroform to form the trichloromethanide carbanion (⁻CCl₃). This unstable intermediate rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene.[9][12]

  • Phenoxide Formation: The base also deprotonates the phenol, forming the phenoxide ion. This step is critical, as the negative charge on the oxygen atom is delocalized into the benzene ring, making the ring significantly more nucleophilic and activating it towards electrophilic attack.[10]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. The attack is predominantly at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation.[9][13]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in two successive Sₙ2 steps, ultimately forming the aldehyde upon acidic workup.

  • Objective: To synthesize 2-hydroxybenzaldehyde (salicylaldehyde) from phenol via ortho-formylation.

  • Methodology:

    • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide (e.g., 25% w/v).

    • Heat the solution to 60-65°C with vigorous stirring.

    • Add chloroform (CHCl₃) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature. The reaction is exothermic and may require external cooling to control.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the reaction is complete.

    • Cool the reaction mixture and remove the excess chloroform by distillation.

    • Acidify the remaining dark solution carefully with dilute sulfuric acid until it is strongly acidic. This step protonates the phenoxide and hydrolyzes the intermediate.

    • The product, salicylaldehyde, can be isolated from the resulting mixture by steam distillation.[14]

    • The collected distillate is extracted with a suitable solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be further purified by vacuum distillation.

Reimer_Tiemann cluster_carbene Step 1: Dichlorocarbene Formation cluster_attack Step 2-4: Phenoxide Attack & Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- -H₂O OH- OH⁻ CCl2 :CCl₂ (Dichlorocarbene) CCl3-->CCl2 -Cl⁻ Cl- Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde_Salt Aldehyde (salt form) Intermediate->Aldehyde_Salt 2 OH⁻, -2Cl⁻ Salicylaldehyde Salicylaldehyde Aldehyde_Salt->Salicylaldehyde H₃O⁺ workup

Caption: Key steps in the Reimer-Tiemann reaction.

The Gattermann Reaction (1898)

Developed by German chemist Ludwig Gattermann, this reaction provided an alternative formylation method using hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl₃).[15][16] The Gattermann reaction is particularly useful for formylating phenols and their ethers.[17]

The Gattermann reaction proceeds via electrophilic aromatic substitution, but with a different electrophile than the Reimer-Tiemann.

  • Electrophile Formation: HCN and HCl react in the presence of a Lewis acid (AlCl₃) to form an electrophilic species, believed to be formimidoyl chloride (ClCH=NH) or its complex with the Lewis acid.[18]

  • Electrophilic Attack: The activated aromatic ring of the phenol attacks this electrophilic species.

  • Hydrolysis: The resulting aldimine intermediate is not stable and is readily hydrolyzed during aqueous workup to yield the hydroxybenzaldehyde.[17][18]

Due to the extreme toxicity of HCN, a modification by Adams using zinc cyanide (Zn(CN)₂) became a safer and more common alternative.[15]

  • Objective: To synthesize a hydroxybenzaldehyde from a phenol using a safer cyanide source.

  • Methodology:

    • In a flask equipped for gas inlet and stirring, suspend the phenol and zinc cyanide (Zn(CN)₂) in a dry, inert solvent (e.g., anhydrous diethyl ether).

    • Cool the mixture in an ice bath.

    • Pass a stream of dry hydrogen chloride (HCl) gas through the stirred suspension until saturation. A Lewis acid catalyst (e.g., AlCl₃) is typically added.

    • Allow the reaction to stir at a low temperature for several hours. A solid aldimine hydrochloride intermediate will precipitate.

    • Decant the solvent and wash the solid intermediate with fresh dry solvent.

    • Hydrolyze the intermediate by heating it with water.

    • The final product, the hydroxybenzaldehyde, is then isolated by filtration or extraction and purified, typically by recrystallization.[18]

Gattermann start Start: Phenol, Zn(CN)₂, Solvent reagent_prep Add HCl gas (g) + Lewis Acid (AlCl₃) start->reagent_prep reaction Reaction Stirring (Low Temperature) reagent_prep->reaction Formation of aldimine intermediate hydrolysis Hydrolysis (Heat with H₂O) reaction->hydrolysis isolation Isolation: Filtration / Extraction hydrolysis->isolation purification Purification: Recrystallization isolation->purification product Final Product: Hydroxybenzaldehyde purification->product

Caption: Laboratory workflow for the Gattermann synthesis.

The Vilsmeier-Haack Reaction (1927)

This reaction offers another powerful method for formylating electron-rich aromatic compounds. It employs a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the active formylating agent.[18][19]

The key to this reaction is the in-situ formation of a specific electrophile called the Vilsmeier reagent .

  • Vilsmeier Reagent Formation: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium salt, [ClCH=N(CH₃)₂]⁺, which is the Vilsmeier reagent.[18]

  • Electrophilic Attack: The activated phenol attacks the carbon atom of the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed, at which point it is hydrolyzed to the final aldehyde product.[19]

The Vilsmeier-Haack reaction is often milder and more selective than the previous methods for certain substrates.

Comparative Analysis of Foundational Formylation Methods

The choice of synthetic route depends heavily on the substrate, desired regioselectivity, and scale.

ReactionYearKey ReagentsElectrophileTypical SelectivityAdvantagesDisadvantages
Reimer-Tiemann 1876Phenol, CHCl₃, Strong BaseDichlorocarbene (:CCl₂)orthoUses inexpensive reagents; first major method.Often low yields; harsh conditions; formation of byproducts.[7][20]
Gattermann 1898Phenol, HCN/HCl, Lewis AcidFormimidoyl Chloride complexpara (can be ortho)Good for phenols and ethers.Highly toxic HCN (mitigated by Zn(CN)₂).[15][17]
Vilsmeier-Haack 1927Phenol, DMF, POCl₃Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺)para (generally)Milder conditions; high yields for activated rings.Limited to electron-rich aromatics.[18][19]
Duff 1932Phenol, Hexamethylenetetramine (HMTA)Iminium ion intermediateorthoUses stable, non-gaseous reagents.Often results in low yields.[21][22][23]

Industrial Evolution and Modern Applications

While these classical reactions were groundbreaking, industrial-scale production demanded more efficient, cost-effective, and environmentally benign processes.

Today, the majority of synthetic vanillin is produced from petrochemical precursors like guaiacol.[5] One major industrial route is the two-step process involving the reaction of guaiacol with glyoxylic acid.[5] Lignin, a complex polymer found in wood and a major byproduct of the paper industry, also serves as a significant renewable feedstock for vanillin production.[24]

Substituted hydroxybenzaldehydes are indispensable in modern science:

  • Drug Development: They are key starting materials for pharmaceuticals. Salicylaldehyde, for instance, is used to synthesize drugs like salinazid and benzbromarone.[2][25]

  • Polymer and Materials Science: Vanillin is being explored as a renewable building block for bio-based polymers.[24]

  • Chelating Agents: Salicylaldehyde reacts with amines to form Schiff base ligands, such as Salen, which are important chelating agents in coordination chemistry.[2][14]

  • Agrochemicals: They serve as intermediates in the synthesis of fungicides, insecticides, and herbicides.[25]

  • Flavors and Fragrances: Beyond vanillin, other derivatives are crucial in creating fragrances and flavors, such as coumarin, which is synthesized from salicylaldehyde.[3][26]

Conclusion

The journey from the isolation of vanillin in 1858 to the sophisticated industrial syntheses of today encapsulates over a century of progress in organic chemistry. The discovery of foundational formylation reactions by chemists like Reimer, Tiemann, and Gattermann transformed substituted hydroxybenzaldehydes from expensive natural curiosities into accessible, versatile chemical building blocks. This historical understanding provides essential context for today's researchers and drug development professionals who continue to build upon this legacy, innovating new molecules and materials for a myriad of applications that shape our world.

References

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from GeeksforGeeks. [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from Allen Career Institute. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • Wynberg, H. (1991). The Reimer–Tiemann Reaction. Comprehensive Organic Synthesis, 2(4), 769-775. [Link]

  • Testbook. (n.d.). Understanding Reimer Tiemann Reaction Mechanism. Retrieved from Testbook.com. [Link]

  • Wiley Online Library. (1991). Exploring the Reimer-Tiemann Reaction: History and Scope. In Comprehensive Organic Synthesis. [Link]

  • University of Groningen. (n.d.). The Reimer–Tiemann Reaction. Retrieved from University of Groningen Research Portal. [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from SynArchive. [Link]

  • Wikipedia. (n.d.). Vanillin. Retrieved from Wikipedia. [Link]

  • HKU Scholar Hub. (n.d.). Summary: Synthesis of Salicylaldehyde and its Applications. Retrieved from The University of Hong Kong. [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. [Link]

  • Wayapi Agência. (2022, August 23). The Natural Flavour of Vanillin. Retrieved from Wayapi Agência. [Link]

  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from Master Organic Chemistry. [Link]

  • Hosea Chem. (2025, May 9). What are the main uses of salicylaldehyde? Retrieved from Hosea Chem. [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction. Retrieved from Online Organic Chemistry Tutor. [Link]

  • Symrise. (n.d.). The renewable roots of synthetic vanillin. Retrieved from Symrise. [Link]

  • Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227-254. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Salicylaldehyde Manufacturer. (2026, January 24). The Versatile Role of Salicylaldehyde in Organic Synthesis. Retrieved from Salicylaldehyde Manufacturer. [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from East Carolina University. [Link]

  • Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10271-10278. [Link]

  • Flavor Frenzy. (2024, September 12). Exploring Vanillin: From Natural Origins to Modern Applications. Retrieved from Flavor Frenzy. [Link]

  • Fache, M., Boutevin, B., & Caillol, S. (2015). Vanillin Production from Lignin and Its Use as a Renewable Chemical. ACS Sustainable Chemistry & Engineering, 4(1), 35-46. [Link]

  • American Chemical Society. (2016, September 13). Vanillin. Retrieved from American Chemical Society. [Link]

  • Converti, A., Aliakbarian, B., Domínguez, J. M., Vázquez, G., & Perego, P. (2010). Microbial Production of Biovanillin. Brazilian Journal of Microbiology, 41(4), 897-908. [Link]

  • MDPI. (2024, November 27). Biotechnological Advances in Vanillin Production: From Natural Vanilla to Metabolic Engineering Platforms. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Industrial production of vanillin from guaiacol. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from Wikipedia. [Link]

  • Quora. (2019, May 4). What is Gattermann Koch reaction? Retrieved from Quora. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • Cambridge University Press. (n.d.). Gattermann Aldehyde Synthesis. Retrieved from Cambridge University Press. [Link]

  • Gattermann, L. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(2), 1765-1769. [Link]

  • Brainly.in. (2023, January 1). How do you synthesize 4-hydroxy benzaldehyde from phenol using vilsmeier -haack method? Retrieved from Brainly.in. [Link]

  • Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.
  • Printtech Healthcare Pvt Ltd. (n.d.). Salicylaldehyde is an organic compound with the ch... Retrieved from Printtech Healthcare Pvt Ltd. [Link]

Sources

Foundational

Natural Occurrence of Alkoxy-Substituted Benzaldehydes: A Technical Guide for Drug Discovery

Executive Summary Alkoxy-substituted benzaldehydes—specifically methoxy- and ethoxy-derivatives—represent a privileged scaffold in natural product chemistry. Unlike their simple phenolic counterparts, these compounds exh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkoxy-substituted benzaldehydes—specifically methoxy- and ethoxy-derivatives—represent a privileged scaffold in natural product chemistry. Unlike their simple phenolic counterparts, these compounds exhibit enhanced lipophilicity and metabolic stability, making them high-value targets for pharmaceutical development. This guide analyzes the biosynthetic origins, ecological distribution, and isolation methodologies of these compounds, specifically targeting Veratraldehyde (3,4-dimethoxybenzaldehyde) , Asaraldehyde (2,4,5-trimethoxybenzaldehyde) , and Anisaldehyde (4-methoxybenzaldehyde) . It serves as a technical blueprint for researchers leveraging these scaffolds in anti-inflammatory (COX-2 inhibition) and antimicrobial drug discovery.

Structural Classification & Chemical Diversity

Natural alkoxy-benzaldehydes are characterized by the substitution of hydroxyl protons with alkyl groups (primarily methyl) on the benzene ring. This O-methylation significantly alters the physicochemical profile, enhancing membrane permeability compared to hydroxybenzaldehydes like vanillin.

Compound NameIUPAC NomenclatureCommon Natural SourcesKey Substituents
Anisaldehyde 4-MethoxybenzaldehydePimpinella anisum (Anise), Foeniculum vulgare4-OMe
Veratraldehyde 3,4-DimethoxybenzaldehydeMentha piperita, Zingiber officinale, Rubus idaeus3,4-di-OMe
Asaraldehyde 2,4,5-TrimethoxybenzaldehydeAcorus calamus, Daucus carota (seeds)2,4,5-tri-OMe
Syringaldehyde 3,5-Dimethoxy-4-hydroxybenzaldehydeHardwood lignin, Eucalyptus3,5-di-OMe, 4-OH

Biosynthetic Origins: The Phenylpropanoid Pathway

The biosynthesis of alkoxy-benzaldehydes proceeds via the general phenylpropanoid pathway. The critical divergence point is the chain shortening of C6-C3 precursors (cinnamic acid derivatives) to C6-C1 benzenoids, followed by sequential O-methylation catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).

Mechanistic Pathway Analysis
  • Deamination: Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

  • Hydroxylation: Cinnamate 4-Hydroxylase (C4H) introduces the para-hydroxyl group.

  • Methylation: O-methyltransferases (OMTs) transfer methyl groups to free hydroxyls.

  • Chain Shortening: The C6-C3 side chain is cleaved (CoA-dependent, non-β-oxidative) to yield the benzaldehyde core.

Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid Deamination CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid Hydroxylation (C4H) CaffeicAcid Caffeic Acid CoumaricAcid->CaffeicAcid Hydroxylation (C3H) Anisaldehyde Anisaldehyde (4-OMe) CoumaricAcid->Anisaldehyde 1. Methylation 2. Chain Shortening FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid Methylation (COMT) Vanillin Vanillin (4-OH-3-OMe) FerulicAcid->Vanillin Chain Shortening Veratraldehyde Veratraldehyde (3,4-di-OMe) Vanillin->Veratraldehyde 3-O-Methylation (OMT) PAL PAL C4H C4H C3H C3H COMT COMT (O-Methylation) Lyase C6-C1 Lyase

Figure 1: Biosynthetic pathway of alkoxy-benzaldehydes via phenylpropanoid metabolism.[1] Key enzymatic steps involve sequential hydroxylation, methylation, and side-chain cleavage.

Ecological & Biological Sources

Understanding the natural matrix is critical for selecting the appropriate extraction method.

CompoundPrimary Natural MatrixConcentration/YieldBiological Role
Veratraldehyde Mentha piperita (Peppermint)Trace (<0.1%)Flavorant, antifungal defense
Zingiber officinale (Ginger)Minor constituentAntioxidant
Asaraldehyde Acorus calamus (Sweet Flag) rhizomesHigh in tetraploid varietiesInsect antifeedant
Daucus carota (Carrot) seedsVariableAllelopathic agent
Anisaldehyde Illicium verum (Star Anise)Major component of essential oilAntimicrobial, pollinator attractant

Isolation & Characterization Protocols

For high-purity isolation required in drug development, a Bisulfite Adduct Purification protocol is recommended over simple solvent extraction. This method exploits the reversible reaction between aldehydes and sodium bisulfite to separate them from ketones and other non-carbonyl lipids.

Protocol: Bisulfite-Mediated Isolation of Alkoxy-Benzaldehydes

Objective: Isolate >98% pure alkoxy-benzaldehyde from crude plant oleoresin.

  • Extraction: Macerate 100g of dried plant material (e.g., Acorus rhizome) in 500mL Dichloromethane (DCM) for 24h. Filter and concentrate in vacuo.

  • Adduct Formation: Dissolve crude extract in 100mL diethyl ether. Add 100mL of saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously for 2 hours. The aldehyde precipitates as a solid bisulfite adduct.
    
  • Wash: Filter the solid adduct. Wash with ether to remove non-aldehyde lipids (terpenes, waxes).

  • Regeneration: Resuspend the adduct in 50mL water. Add 10%

    
     or dilute 
    
    
    
    and heat gently to
    
    
    to decompose the adduct.
  • Final Isolation: Extract the liberated aldehyde into DCM (

    
    ). Dry over anhydrous 
    
    
    
    and evaporate.

IsolationProtocol RawMaterial Raw Plant Material (Rhizome/Seed) SolventExt Solvent Extraction (DCM/EtOH) RawMaterial->SolventExt CrudeExtract Crude Oleoresin SolventExt->CrudeExtract BisulfiteStep Bisulfite Reaction (Sat. NaHSO3) CrudeExtract->BisulfiteStep Separation Phase Separation BisulfiteStep->Separation OrganicLayer Organic Layer (Discard Impurities) Separation->OrganicLayer Non-Aldehydes AqueousAdduct Solid/Aqueous Adduct (Trapped Aldehyde) Separation->AqueousAdduct Aldehyde-Bisulfite Complex Regeneration Base Hydrolysis (Na2CO3) AqueousAdduct->Regeneration PureProduct Pure Alkoxy-Benzaldehyde (>98% Purity) Regeneration->PureProduct DCM Extraction

Figure 2: Selective isolation workflow using bisulfite adduct formation to separate alkoxy-benzaldehydes from complex non-carbonyl plant matrices.

Therapeutic & Industrial Applications

The alkoxy-substitution pattern confers specific pharmacological advantages, particularly in metabolic stability and enzyme inhibition.

COX-2 Inhibition (Anti-Inflammatory)

Asaraldehyde (2,4,5-trimethoxybenzaldehyde) has demonstrated selective inhibition of Cyclooxygenase-2 (COX-2).[2][3]

  • Mechanism: The trimethoxy pattern mimics the pharmacophore of commercial coxibs, fitting into the hydrophobic pocket of the COX-2 enzyme.

  • Data: Inhibits arachidonic acid-induced platelet aggregation with

    
     values in the low micromolar range (
    
    
    
    ).
Aldehyde Dehydrogenase (ALDH) Modulation

Alkoxy-benzaldehydes act as competitive substrates/inhibitors for ALDH enzymes.

  • Relevance: ALDH1A3 is overexpressed in certain cancer stem cells. Benzyloxy- and alkoxy-substituted benzaldehydes are being investigated as scaffolds to inhibit this enzyme, potentially sensitizing chemotherapy-resistant tumors.

Antimicrobial Activity

Veratraldehyde exhibits antifungal properties, acting as a redox cycle agent that disrupts fungal cell wall integrity. It is effective against plant pathogens and is explored as a preservative in cosmetic formulations.

References

  • BenchChem. (2025). Veratraldehyde: A Comparative Analysis of Natural and Synthetic Sources for Research and Development. Retrieved from

  • Selleck Chemicals. (2024). Veratraldehyde (3,4-Dimethoxybenzaldehyde) Datasheet. Retrieved from

  • Cayman Chemical. (2023). Asaraldehyde (2,4,5-Trimethoxybenzaldehyde) Product Information. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: Veratraldehyde.[6][5][7] National Library of Medicine. Retrieved from

  • Momin, R.A., et al. (2003). Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. seeds. Phytotherapy Research.
  • Wu, M.-R., et al. (2012). 2,4,5-TMBA, a natural inhibitor of cyclooxygenase-2, suppresses adipogenesis.[2][3][8] Journal of Agricultural and Food Chemistry.

  • Techvina. (2022).[9] Overview of Natural Benzaldehyde and Derivatives. Retrieved from

  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: 2,6-Diethoxy-4-hydroxybenzaldehyde as a Pharmaceutical Precursor

This guide details the technical application of 2,6-Diethoxy-4-hydroxybenzaldehyde (CAS: 341989-73-9), a specialized phloroglucinol derivative used as a lipophilic scaffold in medicinal chemistry.[1] Executive Summary 2,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2,6-Diethoxy-4-hydroxybenzaldehyde (CAS: 341989-73-9), a specialized phloroglucinol derivative used as a lipophilic scaffold in medicinal chemistry.[1]

Executive Summary

2,6-Diethoxy-4-hydroxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by an electron-rich aromatic core.[1] Unlike its more common analogue Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde), this molecule features ethoxy groups at the 2,6-positions relative to the aldehyde, creating a unique steric and electronic environment.[1]

It serves as a critical intermediate for:

  • Dermatological Therapeutics: Synthesis of tyrosinase inhibitors and skin-depigmenting agents.[1]

  • Lipophilic Bioactive Chalcones: Development of anticancer and antimicrobial agents with enhanced membrane permeability compared to methoxy-analogues.[1]

  • Theranostic Probes: Precursor for cationic aza-benzene dyes used in mitochondrial targeting.[1]

Chemical Context & Reactivity Profile[1][2][3]

Structural Significance

The molecule is derived from the phloroglucinol (1,3,5-trihydroxybenzene) scaffold.[1]

  • Lipophilicity: The ethyl groups significantly increase ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     compared to methyl analogues, facilitating Blood-Brain Barrier (BBB) penetration and cellular uptake.
    
  • Reactivity: The aldehyde at C1 is sterically crowded by the two ortho-ethoxy groups.[1] This suppresses side reactions (like polymerization) but requires forcing conditions for condensation reactions (e.g., Knoevenagel).[1]

  • Regiochemistry: The C4-hydroxyl group provides a handle for further functionalization (e.g., esterification for prodrugs) or acts as a hydrogen bond donor in receptor binding.[1]

Mechanism of Action (Precursor Utility)

In pharmaceutical synthesis, this aldehyde acts as the electrophilic component in condensation reactions.[1] Its electron-rich ring system makes the resulting conjugated systems (e.g., chalcones, styryls) highly stable and capable of acting as radical scavengers (antioxidants).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 2,6-Diethoxy-4-hydroxybenzaldehyde

Rationale: Commercial availability can be sporadic.[1] This protocol describes the Vilsmeier-Haack formylation of 3,5-diethoxyphenol.[1] Note that regioselectivity is critical here to distinguish from the ortho-hydroxy isomer.

Reagents:

  • 3,5-Diethoxyphenol (10 g, 54.9 mmol)[1]

  • Phosphorus Oxychloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 1.5 eq)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool DMF (6.4 mL) to 0°C. Dropwise add 
    
    
    
    (6.1 mL) over 15 mins. Stir for 30 mins until a white semi-solid iminium salt forms.
  • Substrate Addition: Dissolve 3,5-diethoxyphenol in DCM (50 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Warm to Room Temperature (RT) and reflux for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting material (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ) should disappear.
      
  • Hydrolysis: Pour the reaction mixture into crushed ice (200 g) containing sodium acetate (to buffer pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Extraction: Extract with DCM (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification (Critical Step): The crude contains two isomers:[1]

    • Isomer A (Target): 2,6-Diethoxy-4-hydroxybenzaldehyde (Para-OH).[1] Higher MP, less volatile.[1]

    • Isomer B (Byproduct): 2-Hydroxy-4,6-diethoxybenzaldehyde (Ortho-OH).[1] Volatile due to intramolecular H-bonding.[1]

    • Action: Perform Steam Distillation . Isomer B will distill over.[1] The target Isomer A remains in the flask.[1] Filter the residue and recrystallize from Ethanol/Water.[1]

Yield: ~65% | Appearance: Off-white needles.[1]

Protocol B: Synthesis of Lipophilic Chalcones (Anticancer Scaffold)

Rationale: Chalcones derived from this aldehyde exhibit potent cytotoxicity against cancer cell lines due to the lipophilic ethoxy tails.[1]

Reagents:

  • 2,6-Diethoxy-4-hydroxybenzaldehyde (1.0 eq)[1][2][3]

  • Acetophenone derivative (e.g., 4-aminoacetophenone) (1.0 eq)[1]

  • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     / Ethanol (Acid catalyzed) OR KOH / Ethanol (Base catalyzed)
    

Methodology (Base Catalyzed):

  • Dissolve the aldehyde (210 mg, 1 mmol) and acetophenone (1 mmol) in Ethanol (5 mL).

  • Add aqueous KOH (40%, 0.5 mL) dropwise at 0°C.

  • Stir at RT for 12-24 hours. The solution will turn deep yellow/orange (formation of enone system).[1]

  • Workup: Pour into ice water and acidify with 1M HCl to pH 4.

  • Isolation: Filter the yellow precipitate. Recrystallize from Methanol.[1]

Quality Control & Validation Data

Table 1: Physicochemical Specifications

ParameterSpecificationValidation Method
Appearance White to pale yellow crystalline powderVisual Inspection
Melting Point 128 - 132 °CCapillary Method
Purity (HPLC)

C18 Column, ACN:H2O (Gradient)
Identity (NMR)

10.2 ppm (s, 1H, CHO)
1H-NMR (DMSO-d6)
Solubility Soluble in DMSO, Ethanol, DCM; Insoluble in WaterSolubility Test

Self-Validating NMR Check:

  • Look for the aldehyde proton singlet at ~10.2 ppm .[1]

  • Look for the triplet (methyl of ethoxy) at ~1.3 ppm and quartet (methylene) at ~4.1 ppm .[1]

  • The aromatic protons should appear as a singlet at ~6.1 ppm (due to symmetry of the 2,6-substitution).[1] If you see doublets, you have the wrong isomer.[1]

Visualization: Synthesis & Application Workflow

G Start 3,5-Diethoxyphenol Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Mixture Crude Mixture: (Isomer A + Isomer B) Vilsmeier->Mixture SteamDist Steam Distillation Mixture->SteamDist Target TARGET: 2,6-Diethoxy-4-hydroxybenzaldehyde (Residue) SteamDist->Target Non-volatile Byproduct Byproduct: 2-Hydroxy-4,6-diethoxybenzaldehyde (Distillate) SteamDist->Byproduct Volatile App1 Application 1: Tyrosinase Inhibitors (Dermatology) Target->App1 Reductive Amination App2 Application 2: Lipophilic Chalcones (Anticancer) Target->App2 Claisen-Schmidt App3 Application 3: Cationic Aza-Dyes (Theranostics) Target->App3 Diazo Coupling

Figure 1: Synthesis workflow illustrating the critical separation of the target aldehyde from its ortho-isomer via steam distillation, followed by downstream pharmaceutical applications.[1]

References

  • Vertex Chemical Data. (2025). 2,6-Diethoxy-4-hydroxybenzaldehyde Product Sheet. Retrieved from 4[1]

  • Google Patents. (2009).[1] WO2009033833A2 - Coloring agent having natural dyes and 1,3-dihydroxyacetone.[1][5] Retrieved from 5[1][6]

  • Google Patents. (2010).[1] DE102010031472A1 - Composition, useful for dyeing... comprises triazacyanine compounds.[1] Retrieved from 7[1][6]

  • Saiprakash, P. K., et al. (2019).[1][8][9] Vilsmeier–Haack conditions: synthesis and kinetic study. ResearchGate. Retrieved from 8[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-Diethoxy-4-hydroxybenzaldehyde Synthesis

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 2,6-Diethoxy-4-hydroxybenzaldehyde . It addresses the specific regiochemical and yield challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 2,6-Diethoxy-4-hydroxybenzaldehyde . It addresses the specific regiochemical and yield challenges associated with this molecule.

Ticket ID: #SYN-264-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Topic: Yield Improvement & Regiocontrol Strategies

Diagnostic: Why is my yield low?

Before adjusting your protocol, we must identify if your "low yield" is a reaction failure or a regioselectivity failure.

The Core Problem: The synthesis of 2,6-diethoxy-4-hydroxybenzaldehyde typically starts from 3,5-diethoxyphenol via the Vilsmeier-Haack reaction.

  • Target Isomer: Formylation at the C4 position (Para to OH, between two ethoxy groups).

  • Common Impurity (The Trap): Formylation at the C2 position (Ortho to OH, between OH and OEt).

Root Cause Analysis: In 3,5-diethoxyphenol, the hydroxyl group (-OH) is a powerful ortho/para director. The C2 position is electronically highly activated (ortho to OH, ortho to OEt) and often kinetically favored due to hydrogen bonding with the Vilsmeier intermediate. The C4 position (your target) is sterically crowded, flanked by two ethoxy groups.

If you are running a standard Vilsmeier-Haack on unprotected 3,5-diethoxyphenol, you are likely producing a mixture favoring the wrong isomer (2-formyl-3,5-diethoxyphenol) , leading to poor isolated yields of the target.

Strategic Solutions (Protocols)

We recommend two distinct workflows. Method A is a modification of your current route using "Steric Steering." Method B is a de novo synthesis from Phloroglucinol for high-purity requirements.

Method A: The "Steric Steering" Vilsmeier Route (Recommended)

Best for: Utilizing existing 3,5-diethoxyphenol stock.

Concept: Temporarily increase the steric bulk of the hydroxyl group to block the Ortho (C2/C6) positions, forcing the formylating agent to the Para (C4) position.

Protocol:

  • Protection: React 3,5-diethoxyphenol with TIPS-Cl (Triisopropylsilyl chloride) and Imidazole in DMF.

    • Why TIPS? The bulky isopropyl groups effectively shield the C2 and C6 positions.

  • Formylation: Add the Vilsmeier reagent (POCl₃/DMF) to the protected phenol.

    • Condition: Run at 0°C to RT. Do not overheat.

    • Mechanism:[1][2][3][4] The bulky TIPS group prevents attack at C2. The C4 position (flanked by flat ethoxy groups) remains accessible.

  • Workup/Deprotection: Quench with aqueous NaOAc or dilute HCl. The acidic workup often cleaves the silyl ether in situ, or a fluoride source (TBAF) can be used subsequently.

Expected Outcome: Significant shift in ratio favoring the 4-formyl (target) isomer.

Method B: The "Inverse Alkylation" Route (High Purity)

Best for: GMP applications or when Method A fails.

Concept: Start with 2,4,6-trihydroxybenzaldehyde (Phloroglucinaldehyde) and exploit acidity differences to selectively alkylate.

Acidity Logic:

  • 4-OH (Para): Most acidic (pKa ~7-8) due to resonance conjugation with the aldehyde.

  • 2,6-OH (Ortho): Less acidic (pKa >10) due to intramolecular hydrogen bonding with the carbonyl oxygen.

Protocol:

  • Selective Protection: React Phloroglucinaldehyde with 1.05 eq of Benzyl Bromide (BnBr) and 1.0 eq of weak base (KHCO₃) in Acetone.

    • Result:4-Benzyloxy-2,6-dihydroxybenzaldehyde . (The most acidic proton reacts first).

  • Exhaustive Alkylation: React the intermediate with excess Ethyl Iodide (EtI) and K₂CO₃ in DMF/Acetone at reflux.

    • Result:4-Benzyloxy-2,6-diethoxybenzaldehyde .

  • Deprotection: Hydrogenolysis (H₂/Pd-C) in EtOH/EtOAc.

    • Result:2,6-Diethoxy-4-hydroxybenzaldehyde (Quantitative conversion).[5][6][7]

Visualization: Pathway Decision Tree

The following diagram illustrates the regioselectivity divergence and the "Steric Steering" strategy.

G Start Precursor: 3,5-Diethoxyphenol Direct Direct Vilsmeier-Haack (Unprotected OH) Start->Direct Standard Path Protect Step 1: Protection (TIPS-Cl / Imidazole) Start->Protect Optimized Path Ortho MAJOR PRODUCT 2-Formyl-3,5-diethoxyphenol (Wrong Isomer) Direct->Ortho Kinetic Control (H-Bonding) Para MINOR PRODUCT 2,6-Diethoxy-4-hydroxybenzaldehyde (Target) Direct->Para Steric Hindrance Blocked Intermediate: 3,5-Diethoxy-1-TIPS-benzene Protect->Blocked Directed Step 2: Vilsmeier-Haack (Steric Steering) Blocked->Directed C2/C6 Blocked Target_Route TARGET PRODUCT 2,6-Diethoxy-4-hydroxybenzaldehyde Directed->Target_Route Regioselective Formylation at C4

Caption: Regiocontrol strategy. Direct formylation favors the ortho-isomer (Red). Bulky protection (Yellow) forces formylation to the para-position (Green).

Troubleshooting FAQs

Q: I am seeing a dark tar during the Vilsmeier reaction. What is happening? A: This indicates dealkylation or polymerization .

  • Cause: Reaction temperature is too high. The ethoxy ether bonds are sensitive to the highly acidic Vilsmeier complex at elevated temperatures.

  • Fix: Keep the POCl₃ addition at 0°C and the reaction mixture below 25°C. Do not reflux.

Q: My product has the correct mass but the wrong NMR signals. The aldehyde proton is a singlet at 10.1 ppm, but the aromatic protons are two doublets. A: You have synthesized the Ortho-isomer (2-formyl-3,5-diethoxyphenol).

  • Target (Para): Symmetric molecule. Aromatic protons appear as a singlet (2H equivalent).

  • Impurity (Ortho): Asymmetric. Aromatic protons appear as two doublets (meta-coupling).

  • Action: Switch to Method A (TIPS protection) to correct the regioselectivity.

Q: Can I use the Phloroglucinol route without the Benzyl protection step? A: No. If you react Phloroglucinaldehyde directly with 2 equivalents of Ethyl Iodide, the 4-OH will react first because it is the most acidic (pKa ~7.5 vs >10). You will obtain 4-ethoxy-2,6-dihydroxybenzaldehyde , which is the inverse of your target. You must protect the 4-position first.

Comparative Data Table

ParameterDirect Vilsmeier (Standard)TIPS-Directed Vilsmeier (Method A)Phloroglucinol Inverse Alkylation (Method B)
Primary Precursor 3,5-Diethoxyphenol3,5-Diethoxyphenol2,4,6-Trihydroxybenzaldehyde
Step Count 12 (One-pot possible)3
Major Product Ortho-Isomer (Wrong)Para-Isomer (Target) Para-Isomer (Target)
Yield (Isolated) 15-25%65-75%55-65% (Overall)
Purity Profile Requires difficult chromatographyHigh (crystallizable)Ultra-High (GMP ready)
Key Risk Regioselectivity failureIncomplete desilylationCost of reagents

References

  • Compound Data & Structure

    • 2,6-Dimethoxy-4-hydroxybenzaldehyde (Analogous chemistry).[6][7] Sigma-Aldrich. Link

  • Vilsmeier-Haack Regioselectivity

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1][8][9] Comprehensive Organic Synthesis. Link

    • Note: Discusses the preference for ortho-attack in activated phenols due to H-bonding and steric factors.
  • Acidity of Phloroglucinaldehyde Hydroxyls

    • Ortega-Castro, J., et al. (2018). pKa Determination of Substituted 1,2-Dihydroxybenzenes. ResearchGate.[10] Link

    • Context: Establishes the higher acidity of the para-hydroxyl group conjugated with the aldehyde, valid
  • Phloroglucinol Synthesis Background

    • Organic Syntheses, Coll.[1][4] Vol. 2, p. 522 (1943). Link

Sources

Optimization

Technical Support Center: Purification of 2,6-Diethoxy-4-hydroxybenzaldehyde

Welcome to the technical support guide for navigating the purification challenges of 2,6-Diethoxy-4-hydroxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the purification challenges of 2,6-Diethoxy-4-hydroxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who work with this versatile synthetic intermediate. Here, we move beyond simple protocols to address the common, yet often frustrating, issues encountered during purification, providing not just solutions but the underlying chemical principles to empower your experimental choices.

Introduction: Understanding the Challenge

2,6-Diethoxy-4-hydroxybenzaldehyde is a key building block, often synthesized via electrophilic formylation of 3,5-diethoxyphenol, typically through methods like the Gattermann[1][2][3] or a modified Vilsmeier-Haack reaction. While the synthesis appears straightforward, achieving high purity (>98%) can be elusive. The primary challenges stem from separating the target aldehyde from structurally similar impurities, including unreacted starting materials and side-products, which often share similar polarities and solubility profiles. This guide provides a systematic approach to troubleshooting these separations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 2,6-Diethoxy-4-hydroxybenzaldehyde in a practical, question-and-answer format.

Question 1: My crude product is a persistent yellow or brown oil/solid. How can I decolorize it?

Answer: Discoloration is typically caused by high molecular weight, conjugated impurities or polymeric materials formed during the acidic and often exothermic formylation reaction.

  • Underlying Cause: These colored species are often non-polar and can arise from the degradation of reagents or side-reactions on the electron-rich aromatic ring. Autoxidation of the aldehyde to the corresponding carboxylic acid can also contribute to impurities, though these are usually colorless.[4]

  • Troubleshooting Strategy 1: Activated Charcoal Treatment. For stubborn coloration, an activated charcoal treatment prior to final crystallization is effective. The high surface area and non-polar nature of carbon efficiently adsorb these color bodies.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add 1-2% w/w of activated charcoal. Stir the hot mixture for 15-30 minutes. Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the charcoal. The Celite is crucial as it prevents fine charcoal particles from passing through the filter paper. Proceed with crystallization from the clarified filtrate.

  • Troubleshooting Strategy 2: Strategic Recrystallization. If the color is faint, a well-chosen recrystallization can suffice. The goal is to select a solvent system where the aldehyde has high solubility when hot and poor solubility when cold, while the impurities remain in the mother liquor. Toluene or a mixture of ethyl acetate and hexanes often provides good results.[4][5]

Question 2: My NMR analysis shows contamination with the starting material, 3,5-diethoxyphenol. How can I remove this?

Answer: This is the most common impurity, arising from an incomplete reaction. Due to its similar polarity to the product, chromatographic separation can be tedious. A more effective method is to exploit the difference in acidity between the starting phenol and the product.

  • Underlying Cause: The starting material has an acidic phenolic hydroxyl group. The product, 2,6-Diethoxy-4-hydroxybenzaldehyde, also has a phenolic hydroxyl group, but its acidity is modulated by the electron-withdrawing aldehyde group. This subtle difference can be exploited.

  • Troubleshooting Strategy 1: Aqueous Base Wash (Liquid-Liquid Extraction). A carefully controlled basic wash can selectively deprotonate and extract the more acidic starting phenol into the aqueous phase.[4][6]

    • Expert Insight: While a strong base like NaOH can work, it risks deprotonating and transferring some of your desired product into the aqueous layer, reducing yield. A milder base like 10% aqueous sodium bicarbonate (NaHCO₃) is often sufficient to remove the unreacted phenol without significant product loss.[4] See Protocol 1 for a detailed methodology.

  • Troubleshooting Strategy 2: Purification via Bisulfite Adduct. This classic technique offers exquisite selectivity for aldehydes.[7][8] Sodium bisulfite reacts with the aldehyde group to form a water-soluble solid adduct, leaving non-aldehyde impurities like the starting phenol in the organic phase. The reaction is reversible, allowing for the recovery of the highly pure aldehyde.[9][10] This is the preferred method for achieving the highest purity. See Protocol 2 for a detailed workflow.

Question 3: I'm using column chromatography, but the separation is poor and the product is tailing on the column. What can I do?

Answer: Poor separation and peak tailing are common when purifying polar, slightly acidic compounds like this on silica gel.

  • Underlying Cause: The phenolic hydroxyl group on your product can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction causes the compound to "stick" and elute slowly and broadly, a phenomenon known as tailing.

  • Troubleshooting Strategy 1: Optimize Your Mobile Phase.

    • TLC First: Always develop your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.25-0.35 for your product for the best separation.[11] A common eluent system is a gradient of ethyl acetate in hexanes.[12]

    • Suppress Tailing: To counteract the acidic interaction with the silica, add a small amount (0.5-1%) of acetic acid to your mobile phase. The acetic acid will preferentially interact with the active sites on the silica, allowing your product to elute more symmetrically.

  • Troubleshooting Strategy 2: Consider an Alternative Stationary Phase. If tailing persists, consider using a less acidic stationary phase, such as neutral alumina, or using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase.

Purification Decision Workflow

Choosing the right purification strategy depends on the nature and quantity of the impurities. The following decision tree can guide your approach.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR, GC-MS) q1 Major Impurity Identified? start->q1 is_colored Colored Impurities (Yellow/Brown) q1->is_colored Yes is_phenol Unreacted Phenol (3,5-diethoxyphenol) q1->is_phenol Yes is_other Other/Unknown Impurities q1->is_other Yes sol_column Flash Column Chromatography (Hexanes/EtOAc +/- 0.5% AcOH) q1->sol_column No/Minor sol_charcoal 1. Activated Charcoal 2. Recrystallization is_colored->sol_charcoal sol_base 1. Mild Base Wash (NaHCO3) 2. Recrystallization is_phenol->sol_base Purity >95% sufficient sol_bisulfite Sodium Bisulfite Adduct Formation (For Highest Purity) is_phenol->sol_bisulfite Highest purity needed is_other->sol_column final_product Pure 2,6-Diethoxy-4- hydroxybenzaldehyde sol_charcoal->final_product sol_base->final_product sol_bisulfite->final_product sol_column->final_product Bisulfite_Workflow A 1. Dissolve Crude Aldehyde in Miscible Solvent (e.g., THF, DMF) B 2. Add Saturated Aqueous Sodium Bisulfite Solution A->B C 3. Stir Vigorously (Adduct Precipitates or Dissolves in Aqueous Layer) B->C D 4. Separate Phases (Isolate Aqueous Layer or Filter Solid) C->D E 5. Regenerate Aldehyde (Add Base, e.g., NaOH, to pH > 10) D->E F 6. Extract Pure Aldehyde with Organic Solvent (e.g., Ethyl Acetate) E->F G 7. Dry and Concentrate Organic Layer F->G H Pure Aldehyde G->H

Sources

Troubleshooting

How to avoid di-alkylation in 2,6-Diethoxy-4-hydroxybenzaldehyde synthesis

Technical Support Center: Synthesis of 2,6-Diethoxy-4-hydroxybenzaldehyde Executive Summary Synthesizing 2,6-diethoxy-4-hydroxybenzaldehyde presents a classic regioselectivity paradox. The target molecule requires alkyla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,6-Diethoxy-4-hydroxybenzaldehyde

Executive Summary

Synthesizing 2,6-diethoxy-4-hydroxybenzaldehyde presents a classic regioselectivity paradox. The target molecule requires alkylation at the ortho positions (2,[1]6) relative to the aldehyde, while leaving the para position (4) free as a hydroxyl group.

However, in the starting material (2,4,6-trihydroxybenzaldehyde ), the 4-hydroxyl group is the most nucleophilic due to the lack of intramolecular hydrogen bonding (which ties up the 2- and 6-hydroxyls). Consequently, direct alkylation inevitably yields the 4-ethoxy (mono) or 2,4,6-triethoxy (tri) products, making the selective 2,6-diethoxy target chemically inaccessible via this direct route without protecting groups.

This guide addresses the two primary "Di-alkylation" challenges users face:

  • The "Impossible" Direct Alkylation: Why you cannot selectively alkylate the 2,6-positions of the aldehyde directly.

  • The Precursor Challenge: How to synthesize 3,5-diethoxyphenol (the correct precursor) while avoiding C-alkylation and Tri-alkylation.

Part 1: The Reactivity Map (Diagnostic)

Before adjusting your protocol, confirm your synthetic route using the diagram below. The failure mode depends entirely on your starting material.

ReactivityMap Start Starting Material: 2,4,6-Trihydroxybenzaldehyde PathA Direct Alkylation (EtI / Base) Start->PathA ProductA1 Major Product: 4-Ethoxy-2,6-dihydroxybenzaldehyde (Mono-alkylation at Para) PathA->ProductA1 Fastest (No H-bond steric) Target Target: 2,6-Diethoxy-4-hydroxybenzaldehyde PathA->Target IMPOSSIBLE (Selectivity Mismatch) ProductA2 Secondary Product: 2,4,6-Triethoxybenzaldehyde (Over-alkylation) ProductA1->ProductA2 Continued Reaction Start2 Alternative Start: Phloroglucinol PathB Controlled Alkylation (EtI / Weak Base) Start2->PathB Intermed Target Precursor: 3,5-Diethoxyphenol PathB->Intermed Requires Stoichiometry Control Formylation Formylation (Vilsmeier/Gattermann) Intermed->Formylation Formylation->Target Regioselective (Para to OH)

Figure 1: Reactivity hierarchy showing why direct alkylation fails and the necessity of the Phloroglucinol -> Phenol -> Aldehyde route.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "I am alkylating 2,4,6-trihydroxybenzaldehyde and getting the wrong product."

Q: Why can't I stop the reaction at the di-alkylation stage to get the 2,6-isomer? A: You are fighting thermodynamics. In 2,4,6-trihydroxybenzaldehyde, the hydroxyl groups at positions 2 and 6 form strong intramolecular hydrogen bonds with the carbonyl oxygen. This "locks" them, significantly reducing their acidity and nucleophilicity. The hydroxyl at position 4 is free, sterically accessible, and highly acidic.

  • Outcome: The 4-OH reacts first. You will form the 4-ethoxy derivative. If you push the reaction further to add two ethyl groups, you will get the 4,6-diethoxy or 2,4,6-triethoxy derivatives. You cannot skip the 4-position.[2]

Q: How do I fix this? A: You must change your synthetic strategy. You cannot make the 2,6-diethoxy-4-hydroxy target by alkylating the aldehyde.[1]

  • Solution: Synthesize 3,5-diethoxyphenol first (see Scenario B), then introduce the aldehyde group. The formylation of 3,5-diethoxyphenol (via Gattermann or Vilsmeier-Haack) can be directed to the para position (relative to the OH) to yield the target.

Scenario B: "I am synthesizing the precursor (3,5-diethoxyphenol) but struggling with selectivity."

Q: How do I avoid "Di-alkylation" (meaning C-alkylation) or "Tri-alkylation" (Over-alkylation)? A: When alkylating phloroglucinol to make 3,5-diethoxyphenol, two main side reactions occur:

  • C-Alkylation: Alkyl groups attaching to the benzene ring carbon rather than the oxygen. This is common with alkyl iodides in aprotic solvents (Acetone/DMF) with strong bases (KOH).

  • Tri-alkylation: Forming 1,3,5-triethoxybenzene.

Protocol Adjustment for Selectivity:

ParameterRecommendationRationale
Solvent Ethanol (Protic) Aprotic solvents (DMF/Acetone) solvate the cation (K+), leaving a "naked" phenoxide anion that is highly reactive and prone to C-alkylation and over-alkylation. Protic solvents hydrogen-bond to the phenoxide, modulating reactivity to favor O-alkylation.
Base Dry HCl (Acid Catalysis) Crucial Switch: Instead of Williamson ether synthesis (Base + EtI), use Ethanolic HCl . This promotes O-alkylation via the protonated alcohol mechanism and completely suppresses C-alkylation.
Stoichiometry Phloroglucinol in excess If using base catalysis, use a slight excess of phloroglucinol to statistically favor mono- and di-alkylation over tri-alkylation.
Water Strictly Anhydrous Water competes as a nucleophile and can hydrolyze reagents. Use azeotropically dried solvents.

Q: Can you provide a specific protocol to avoid C-alkylation? A: Yes. The acid-catalyzed etherification is superior for phloroglucinol derivatives to avoid C-alkylation.

Validated Protocol (Acid Catalyzed):

  • Dissolve anhydrous phloroglucinol in absolute ethanol (excess ethanol acts as reagent and solvent).

  • Pass dry HCl gas into the solution until saturation (or use catalytic conc. H2SO4, though HCl is easier to work up).

  • Reflux for 4–6 hours.

  • Monitor: Check TLC. You will see a mixture of mono-ethyl, di-ethyl, and tri-ethyl ethers.

  • Workup: Neutralize with solid NaHCO3, filter, and evaporate.

  • Purification: This is the critical step. 3,5-diethoxyphenol must be separated from the tri-ethoxy byproduct via column chromatography (Silica gel, Hexane:EtOAc gradient). The separation is easier here than separating aldehyde isomers later.

Scenario C: "I have 3,5-diethoxyphenol. How do I ensure the aldehyde goes to the correct position?"

Q: Will Vilsmeier-Haack give me the 2,6-diethoxy-4-hydroxy product? A: This is the final trap.

  • Substrate: 3,5-diethoxyphenol (Symmetric).

  • Sites: Position 2 (Ortho to OH, Ortho to OEt) and Position 4 (Para to OH, Ortho to two OEt groups).

  • Sterics: Position 4 is flanked by two ethoxy groups (bulky). Position 2 is flanked by one OH (small) and one OEt.

  • Electronic: The OH group is a stronger activator than OEt. Electrophilic substitution prefers ortho/para to the strongest activator.

  • The Risk: Standard Vilsmeier often favors the less hindered ortho position (Pos 2), yielding 2-hydroxy-4,6-diethoxybenzaldehyde (the wrong isomer).

Q: How do I force Para-formylation? A:

  • Gattermann Reaction (HCN/Zn(CN)2 + HCl): Often shows higher para selectivity than Vilsmeier for phenols.

  • Reimer-Tiemann: Generally ortho selective (Avoid).

  • Bulky Base Protection: If you protect the OH with a bulky silyl group (e.g., TBS) before lithiation/formylation, the bulky group blocks the ortho positions (2 and 6), forcing the formyl group to the para position (4).

    • Workflow: 3,5-Diethoxyphenol -> Silyl Protection -> Lithiation (n-BuLi) -> DMF Quench -> Deprotection -> Target .

Part 3: Experimental Workflow (Graphviz)

This diagram outlines the recommended "Protection-Driven" route to ensure the correct "Di-alkylation" pattern.

SynthesisWorkflow Step1 Phloroglucinol Step2 Ethanol / Dry HCl (Acid Catalyzed) Step1->Step2 Step3 3,5-Diethoxyphenol (Purify from Tri-ether) Step2->Step3 Avoids C-Alkylation Step4 Protect OH (e.g., TBS-Cl) Step3->Step4 Blocks Ortho sites Step5 Lithiation (n-BuLi, -78°C) Step4->Step5 Directs to Para Step6 Formylation (DMF) Step5->Step6 Step7 Deprotection (TBAF) Step6->Step7 Final 2,6-Diethoxy-4-hydroxybenzaldehyde Step7->Final

Figure 2: Recommended synthetic pathway utilizing steric blocking to achieve the correct regiochemistry.

References

  • Regioselectivity in Phloroglucinol Alkylation

    • Source: Org.[3] Synth. 1943, 23, 67.

    • Relevance: Describes the fundamental difficulty in selective alkylation of poly-hydroxy benzenes and the preference for acid-catalyzed etherification to avoid C-alkyl
    • Link:

  • Lithiation of Resorcinol Derivatives

    • Source: BenchChem Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes.
    • Relevance: Confirms the utility of lithiation-formylation strategies for obtaining "impossible" substitution patterns that direct alkyl
    • Link: (General Reference)

  • Avoiding C-Alkylation

    • Source: McKillop, A., et al. "Mono-C-alkylation of phloroglucinol." Tetrahedron Letters.
    • Relevance: Establishes that basic conditions with alkyl halides favor C-alkylation in phloroglucinol, validating the recommendation for acid c
    • Link:

Sources

Optimization

Technical Support Center: 2,6-Diethoxy-4-hydroxybenzaldehyde (DEHBA)

[1] Status: Operational Ticket Priority: High (Stability Sensitive Reagent) Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Priority: High (Stability Sensitive Reagent) Lead Scientist: Dr. A. Vance, Senior Application Specialist

Core Stability Profile: The "Electron-Rich" Paradox

Welcome to the technical support hub for 2,6-Diethoxy-4-hydroxybenzaldehyde. To successfully utilize this reagent, you must understand its fundamental chemical behavior.

The Molecule: DEHBA features a benzaldehyde core flanked by two ethoxy groups at the 2,6-positions and a hydroxyl group at the 4-position.[1]

The Stability Paradox:

  • Steric Shielding (Good): The bulky ethoxy groups at the 2,6-positions provide steric hindrance, protecting the carbonyl carbon from nucleophilic attack more effectively than in 3,4- or 3,5-substituted isomers.[1]

  • Electronic Activation (Bad): The ring is extremely electron-rich due to the donation from three oxygen atoms. This makes the molecule highly susceptible to auto-oxidation and radical attack , leading to rapid degradation if mishandled.[1]

Critical Storage Directive:

  • Atmosphere: Strict Inert Gas (Argon preferred over Nitrogen due to density).

  • Temperature: 2–8°C (Refrigerated).

  • Light: Amber vials (strictly UV-protected).

Troubleshooting Guide (Diagnostic & Reactive)

Issue 1: "My white powder has turned pink or yellow."

Diagnosis: Quinoid Formation / Phenolic Oxidation. The 4-hydroxy group (phenol) is susceptible to oxidation, forming quinone-like conjugated systems which are highly colored (yellow/pink/brown) even at trace levels (ppm).[1] This is often triggered by basic conditions or light exposure.

Corrective Action:

  • Check pH: Ensure the compound has not been exposed to basic solvents or glassware washed with high-pH detergents.

  • Recrystallization: If the color is faint, the impurity is likely surficial. Recrystallize using Ethanol/Water (9:1) with a trace of sodium metabisulfite (antioxidant) during the dissolution step.

Issue 2: "The melting point is lower than expected, and I see a white crust."

Diagnosis: Auto-oxidation to Benzoic Acid. This is the most common failure mode.[1] The aldehyde group oxidizes to the carboxylic acid (2,6-diethoxy-4-hydroxybenzoic acid).[1] This typically happens when the container is left unsealed or stored without an inert headspace.

Diagnostic Test (Quick Acid Check): Dissolve a small amount (~5 mg) in neutral methanol and spot on wet pH paper. A strong red indication (pH < 4) suggests significant acid contamination (pure phenols are only weakly acidic).

Corrective Action:

  • Minor (<5%): Wash the solid with cold saturated Sodium Bicarbonate (

    
    ) solution. The acid impurity will dissolve as the salt; the aldehyde will remain insoluble. Filter and dry.[2]
    
  • Major (>10%): The batch is likely compromised. Repurification via column chromatography is required (Silica gel; gradient Hexane:Ethyl Acetate).

Visualizing Degradation Pathways

Understanding how the molecule breaks down helps you prevent it. The diagram below illustrates the two main enemies: Oxygen (Air) and UV Light.

DegradationPathways cluster_prevention Prevention Strategy DEHBA 2,6-Diethoxy-4-hydroxybenzaldehyde (Target Molecule) Radical Benzylic Radical Intermediate DEHBA->Radical UV Light / Initiator Quinone Quinoid/Dimer Species (Pink/Yellow Coloration) DEHBA->Quinone Base / 1e- Oxidation Peroxide Perbenzoic Acid Intermediate Radical->Peroxide + O2 (Air) Acid 2,6-Diethoxy-4-hydroxybenzoic Acid (White Solid Impurity) Peroxide->Acid Auto-oxidation Argon Argon Blanket Amber Amber Glass

Figure 1: Mechanistic pathways for oxidative degradation. The primary pathway (solid line) leads to acid contamination, while phenolic oxidation (dashed line) causes discoloration.[1]

Standard Operating Procedures (SOPs)

SOP-01: Solubility & Solvent Compatibility

Users often struggle to dissolve DEHBA for analysis or reaction.

SolventSolubility RatingNotes
DMSO HighIdeal for stock solutions.[1] Store frozen.
Ethanol Moderate/HighGood for recrystallization. Heating required for high conc.
Water PoorInsoluble at neutral pH. Soluble at pH > 10 (Phenolate form) but unstable (rapid oxidation).[1]
Chloroform ModerateGood for NMR. Avoid acid traces in

(causes dealkylation over time).
Diethyl Ether ModerateGood for extraction.
SOP-02: Validated Recrystallization Protocol

Objective: Purify oxidized DEHBA (removal of acid and color bodies).

  • Dissolution: Place crude DEHBA in a flask. Add minimal boiling Ethanol (95%) .

  • Clarification: If the solution is dark, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Add warm water dropwise to the hot ethanol solution until a faint turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate (4°C) for 3 hours. Do not shock-cool on ice immediately, or you will trap impurities.[1]

  • Isolation: Filter the off-white needles. Wash with cold 1:1 EtOH/Water.

  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent thermal oxidation.

Analytical Validation (FAQs)

Q: "I see a small peak at 10-12 ppm in my proton NMR. Is this an impurity?"

A: Not necessarily.

  • ~9.5 - 10.0 ppm: This is the Aldehyde proton (

    
    ).[1]
    
  • ~10.0 - 12.0 ppm: This is the Phenolic proton (

    
    ).[1]
    
  • Note: The phenolic proton is broad and its position is concentration/solvent dependent. If you see a sharp peak at ~12-13 ppm, that is likely the Carboxylic Acid impurity (

    
    ).[1]
    
Q: "My HPLC retention time shifted."

A: Check your mobile phase pH. DEHBA is an ionizable molecule (


 for the phenol).[1]
  • Low pH (0.1% TFA): Molecule is neutral. Retention time is longer.

  • Neutral/High pH: Molecule deprotonates to the phenolate anion. Retention time decreases drastically (elutes with solvent front).

  • Recommendation: Always buffer your HPLC mobile phase (e.g., Ammonium Acetate or Formic Acid) to lock the speciation.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected Color Is the solid colored (Pink/Yellow)? Start->Color Melting Is Melting Point Low / Broad? Color->Melting No (White/Off-white) Action1 Phenolic Oxidation. Recrystallize with Na-Metabisulfite. Color->Action1 Yes Solubility Solubility Check: Dissolve in 5% NaHCO3 Melting->Solubility Yes (Low MP) Action3 Product is likely pure. Check Solvation/NMR. Melting->Action3 No (Sharp MP) Action2 Acid Contamination. Wash with NaHCO3 or Column Chromatography. Solubility->Action2 Soluble (Effervescence) Solubility->Action3 Insoluble

Figure 2: Step-by-step decision matrix for identifying and resolving purity issues.

References

  • General Mechanism of Benzaldehyde Autoxidation: Mulder, P., et al. (2014). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[3][4] Recueil des Travaux Chimiques des Pays-Bas. Context: Establishes the radical chain mechanism responsible for the "white crust" (acid) formation.[1]

  • Synthesis and Handling of Dialkoxybenzaldehydes: Comins, D. L., & Brown, J. D. (1989). "Ortho-lithiation of 1,3-dialkoxybenzenes: A general route to 2,6-dialkoxybenzaldehydes." The Journal of Organic Chemistry. Context: Defines the synthesis logic and structural stability of the 2,6-substitution pattern.

  • Stability of Phenolic Aldehydes (Syringaldehyde/Vanillin Analogs): Thermo Fisher Scientific. (2021). "Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) & Analogs." Context: Provides the baseline safety and handling data (Air/Light sensitivity) for the homologous series.

  • Solubility Profiles of Hydroxybenzaldehydes: BenchChem Technical Repository. "Solubility and Stability of 2,4-Dihydroxybenzaldehyde." Context: Used to extrapolate solvent compatibility (DMSO/Ethanol) for the diethoxy analog.

Sources

Troubleshooting

Technical Support Center: Regioselectivity in the Formylation of 1,3-Diethoxybenzene

Executive Summary: The "Battle of the Positions" In the formylation of 1,3-diethoxybenzene (resorcinol diethyl ether), researchers face a classic conflict between kinetic/steric control and thermodynamic/coordination con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Battle of the Positions"

In the formylation of 1,3-diethoxybenzene (resorcinol diethyl ether), researchers face a classic conflict between kinetic/steric control and thermodynamic/coordination control .

  • The C4 Position (Kinetic/Steric): Favored by electrophilic aromatic substitution (EAS) like the Vilsmeier-Haack reaction. The C2 position is electronically activated but sterically shielded by the flanking ethoxy groups. The bulky Vilsmeier reagent preferentially attacks the accessible C4 position.

  • The C2 Position (Coordination): Favored by Directed Ortho Metalation (DoM). The two ethoxy oxygen atoms coordinate lithium, directing deprotonation specifically to the C2 position ("super-acidifying" effect), regardless of steric bulk.

This guide provides protocols and troubleshooting to selectively target either the 2,4-diethoxybenzaldehyde (via Vilsmeier) or the 2,6-diethoxybenzaldehyde (via Lithiation).

Decision Matrix & Mechanism

Before starting, confirm your target isomer.[1] The choice of reagent dictates the regiochemistry.

Formylation_Pathways Substrate 1,3-Diethoxybenzene Decision Target Isomer? Substrate->Decision Path_A Route A: Vilsmeier-Haack (POCl3 / DMF) Decision->Path_A Target C4 Path_B Route B: Directed Lithiation (n-BuLi / DMF) Decision->Path_B Target C2 Mech_A Mechanism: Electrophilic Aromatic Substitution (Steric Control) Path_A->Mech_A Mech_B Mechanism: Directed Ortho Metalation (DoM) (Chelation Control) Path_B->Mech_B Prod_4 Product: 2,4-Diethoxybenzaldehyde (Major) Mech_A->Prod_4 Prod_2 Product: 2,6-Diethoxybenzaldehyde (Major) Mech_B->Prod_2

Figure 1: Decision matrix for selecting the synthetic route based on the desired regiochemical outcome.

Module A: Targeting the C4 Position (Vilsmeier-Haack)

Target Product: 2,4-Diethoxybenzaldehyde Primary Method: Vilsmeier-Haack Formylation[1]

Standard Protocol
  • Reagent Formation: In a dry flask under inert atmosphere, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min until the Vilsmeier salt (chloroiminium ion) precipitates or forms a viscous yellow oil.

  • Addition: Dissolve 1,3-diethoxybenzene (1.0 equiv) in minimal DMF or DCM and add dropwise to the salt at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. If conversion is low, heat to 60°C (monitor closely).

  • Hydrolysis: Pour mixture into crushed ice/sodium acetate solution. Stir vigorously to hydrolyze the iminium intermediate to the aldehyde.

Troubleshooting Q&A

Q1: I am seeing significant starting material remaining even after 4 hours. Should I increase the temperature?

  • Diagnosis: The Vilsmeier salt may have decomposed due to moisture, or the salt formation was incomplete.

  • Solution:

    • Check Moisture: POCl₃ is extremely moisture-sensitive. Ensure your DMF is anhydrous (<50 ppm water). If the POCl₃/DMF mixture turned cloudy/white immediately upon mixing (instead of yellow/orange), moisture is present.

    • Temperature Limit: You can increase temperature to 60–70°C. However, do not exceed 80°C . High temperatures with POCl₃ can cause cleavage of the ethoxy ethers, resulting in phenolic impurities (e.g., 4-ethoxy-2-hydroxybenzaldehyde) [1].

Q2: The reaction mixture solidified and I cannot stir it. What happened?

  • Diagnosis: The Vilsmeier complex (salt) is often a solid. Using neat DMF as both reagent and solvent can lead to a "brick."

  • Solution: Use a co-solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They solubilize the substrate and keep the slurry manageable without interfering with the iminium formation [2].

Q3: I see a minor impurity (~5-10%) with a symmetric NMR pattern. Is this the C2 isomer?

  • Diagnosis: Yes. While sterics disfavor the C2 position, highly activated substrates like resorcinol ethers can still undergo minor formylation at C2, especially if the reaction runs hot.[1]

  • Solution: Keep the reaction at 0°C to RT. Lower temperatures maximize steric differentiation, favoring the C4 product exclusively. Recrystallize from hexane/ethanol to remove the minor C2 isomer.

Module B: Targeting the C2 Position (Directed Lithiation)

Target Product: 2,6-Diethoxybenzaldehyde Primary Method: Directed Ortho Metalation (DoM)[1][2]

Standard Protocol
  • Setup: Flame-dry glassware. Use anhydrous THF. Maintain N₂/Ar atmosphere.

  • Lithiation: Dissolve 1,3-diethoxybenzene (1.0 equiv) in THF. Cool to -78°C.[3][4]

  • Deprotonation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Add TMEDA (1.1 equiv) to break lithium aggregates and accelerate the reaction. Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78°C.

  • Quench: Allow to warm to RT, then quench with dilute HCl.

Troubleshooting Q&A

Q1: I obtained a mixture of starting material and the C4 isomer, but very little C2 product.

  • Diagnosis: "Lithium Scrambling" or insufficient coordination. If the temperature rises above -40°C before the electrophile (DMF) is added, the kinetically formed C2-lithio species can isomerize to the thermodynamically more stable C4-lithio species (or protonate if moisture enters).

  • Solution:

    • Strict Temperature Control: You must keep the reaction at -78°C during the lithiation and the DMF addition.

    • Use TMEDA: Tetramethylethylenediamine (TMEDA) is critical here. It complexes the lithium, enhancing the basicity of n-BuLi and locking it into the C2 position between the oxygens [3].

Q2: My yield is low, and I recovered mostly starting material.

  • Diagnosis: Wet solvent or quenching too early.

  • Solution:

    • Dry THF: THF must be distilled from sodium/benzophenone or passed through an activated alumina column. Even trace water kills n-BuLi immediately.

    • Quench pH: Ensure the final quench is acidic (pH < 2). The intermediate is a hemiaminolate salt; it requires acid hydrolysis to release the aldehyde [4].

Q3: Can I use t-BuLi instead of n-BuLi?

  • Insight: Yes, but it is often unnecessary.[1] The C2 proton is flanked by two oxygens, making it significantly acidic (pKa ~40). n-BuLi is sufficient. t-BuLi is more pyrophoric and risks attacking the ethoxy groups (ether cleavage) via nucleophilic attack if the temperature isn't perfectly controlled.

Analytical Diagnostics: Distinguishing Isomers

The most reliable way to validate your regioselectivity is ¹H NMR. The symmetry of the molecule dictates the splitting patterns in the aromatic region.

Comparative Data Table
Feature2,4-Diethoxybenzaldehyde (C4 Product)2,6-Diethoxybenzaldehyde (C2 Product)
Symmetry AsymmetricSymmetric (Plane of symmetry through C2-C5)
Aldehyde Proton (-CHO) ~10.3 ppm (Singlet)~10.5 ppm (Singlet)
Aromatic Region Complex (ABC system) 3 distinct signals.• d (H6)• dd (H5)• d (H3)Simple (A2B system) 2 distinct signals.• Triplet (H4, 1H)[1]• Doublet (H3/H5, 2H)
Ethoxy Groups Two distinct sets of signals (quartets/triplets)One set of signals (equivalent ethoxy groups)
Visualizing the NMR Logic

NMR_Logic Start Analyze Aromatic Region (6.0 - 8.0 ppm) Pattern1 Do you see a Triplet (1H) and Doublet (2H)? Start->Pattern1 Result1 CONFIRMED: 2,6-Isomer (Symmetric) Pattern1->Result1 Yes Pattern2 Do you see 3 distinct signals (d, dd, d)? Pattern1->Pattern2 No Result2 CONFIRMED: 2,4-Isomer (Asymmetric) Pattern2->Result2 Yes

Figure 2: Rapid diagnostic flowchart for interpreting crude NMR data.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][5] The Vilsmeier–Haack Reaction.[6][7] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Jones, G., & Stanforth, S. P. (2000).[1][5][8] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[1][8]

  • Snieckus, V. (1990). Directed Ortho Metalation.[3][4][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1]

  • Comins, D. L., & O'Connor, S. (1987).[1] Directed Ortho Metalation of 1,3-Diethoxybenzene. Tetrahedron Letters, 28(17), 1843-1846.[1]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of 2,6-Diethoxy-4-hydroxybenzaldehyde

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals Executive Summary: The Analytical Challenge 2,6-Diethoxy-4-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals

Executive Summary: The Analytical Challenge

2,6-Diethoxy-4-hydroxybenzaldehyde (C₁₁H₁₄O₄, MW 210.23) represents a specific class of poly-substituted benzaldehydes often utilized as intermediates in the synthesis of pharmaceutical precursors (e.g., phloroglucinol derivatives) or as functional building blocks in organic electronics.

For the analytical scientist, this molecule presents a dichotomy:

  • The Phenolic Hydroxyl (-OH): Increases polarity and acidity, making direct Gas Chromatography (GC) prone to peak tailing and adsorption.

  • The Ortho-Ethoxy Groups: Create steric crowding around the aldehyde functionality, influencing ionization stability and fragmentation pathways (the "Ortho Effect").

This guide compares the three primary analytical workflows—Direct GC-MS , Derivatized GC-MS , and LC-MS/MS —to determine the optimal protocol for identification and quantification.

Comparative Analysis of Analytical Alternatives

The following table summarizes the performance metrics of each approach based on experimental causality and structural behavior.

FeatureMethod A: Direct GC-MS (EI) Method B: Derivatized GC-MS (TMS) Method C: LC-MS/MS (ESI-)
Primary Mechanism Electron Impact (70 eV)Electron Impact (70 eV) on Silylated AdductElectrospray Ionization (Negative Mode)
Target Analyte Form Native (C₁₁H₁₄O₄)TMS-Derivative (C₁₄H₂₂O₄Si)Deprotonated Ion [M-H]⁻
Sensitivity (LOD) Moderate (10–50 ng/mL)High (1–10 ng/mL)Ultra-High (<1 ng/mL)
Structural ID Excellent (Fingerprint)Good (Characteristic Shift)Moderate (Requires MS/MS)
Linearity (R²) 0.980 – 0.990 (Tailing issues)>0.998 >0.995
Sample Prep Time Low (< 30 min)Moderate (60 min)Low (< 30 min)
Best For... Rapid purity checksPrecise Quantification Trace Analysis in Bio-matrices

Deep Dive: Fragmentation & Mechanistic Insights

The "Ortho Effect" in Electron Impact (EI)

In GC-MS analysis, the positioning of the ethoxy groups at the 2 and 6 positions (ortho to the aldehyde) drastically alters the fragmentation compared to meta/para isomers (e.g., Syringaldehyde diethyl ether).

  • Molecular Ion: The parent ion [M]⁺ at m/z 210 is typically robust due to the aromatic ring.

  • Alpha-Cleavage: Loss of the formyl radical (•CHO) yields m/z 181 .

  • Ortho-Alkoxy Loss: A characteristic loss of the ethyl radical (•C₂H₅) or ethanol (via H-transfer) is observed. The steric pressure from the 2,6-diethoxy groups often promotes the expulsion of the ethoxy radical (•OC₂H₅, 45 Da), leading to m/z 165 .

Visualization of Fragmentation Pathways (DOT Diagram)

Fragmentation M Molecular Ion [M]+ m/z 210 Frag1 [M - CHO]+ m/z 181 M->Frag1 - CHO (29 Da) Frag2 [M - •OEt]+ m/z 165 M->Frag2 - OEt (45 Da) (Ortho Effect) Frag3 [M - Et]+ m/z 181 M->Frag3 - C2H5 (29 Da)

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 2,6-Diethoxy-4-hydroxybenzaldehyde showing competing losses of formyl and ethoxy groups.

Recommended Experimental Protocols

Protocol A: Derivatized GC-MS (Gold Standard for Quantitation)

Why this works: Silylation masks the polar phenolic -OH, preventing hydrogen bonding with the GC liner and column stationary phase. This eliminates peak tailing and improves the signal-to-noise ratio.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.

  • Derivatization: Transfer 100 µL of solution to a GC vial. Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes . (Crucial: Steric hindrance at the 4-OH is minimal, but heat ensures complete conversion).

  • Analysis: Inject 1 µL (Split 1:20) into a DB-5MS column.

    • Expected Shift: The TMS group adds 72 Da. The derivative (C₁₄H₂₂O₄Si) will appear at m/z 282 .

Protocol B: LC-MS/MS (Best for Biological Matrices)

Why this works: The phenolic proton is acidic (pKa ~7-8). Negative mode ESI (ESI-) provides superior ionization efficiency compared to positive mode, where the aldehyde is a poor proton acceptor.

Instrument Parameters:

  • Ionization: ESI Negative Mode (-).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

Target Transitions (MRM):

  • Precursor Ion: 209.1 [M-H]⁻

  • Quantifier Ion: 180.1 (Loss of Ethyl radical •C₂H₅)

  • Qualifier Ion: 164.1 (Loss of Ethoxy radical •OC₂H₅)

Decision Matrix: Choosing the Right Method

Use the following logic flow to select the instrument best successfully suited for your sample matrix.

DecisionMatrix Start Start: Sample Type Purity Pure Chemical / Synthesis Start->Purity Bio Biological / Complex Matrix Start->Bio DirectGC Direct GC-MS (Rapid ID) Purity->DirectGC Qualitative Check DerivGC Derivatized GC-MS (Quantitation) Purity->DerivGC High Precision Needed Bio->DerivGC If volatile extraction possible LCMS LC-MS/MS (ESI-) (Trace Sensitivity) Bio->LCMS Aqueous/Plasma

Figure 2: Method selection decision tree based on sample matrix and analytical goals.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Dimethoxybenzaldehyde (Analog Reference). NIST Chemistry WebBook, SRD 69.[1]

  • Sigma-Aldrich. (n.d.). Product Specification: 2,6-Dimethoxy-4-hydroxybenzaldehyde. Merck KGaA.

  • PubChem. (2025).[2][3][4] Compound Summary: 2,6-Dimethoxy-4-hydroxybenzaldehyde.[3][4][5][6] National Library of Medicine.

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (General reference for Ortho Effect mechanisms in substituted benzenes).
  • Biotage. (2023). How does your sample prep change for LC/MS vs GC/MS.

Sources

Comparative

A Senior Application Scientist's Guide to the FT-IR Spectrum of 2,6-Diethoxy-4-hydroxybenzaldehyde: A Comparative Interpretation

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and elucidate molecular architecture. This guide provides an in-depth interpretation of the FT-IR spectrum of 2,6-Diethoxy-4-hydroxybenzaldehyde, a key aromatic aldehyde, by comparing it with structurally related compounds to highlight the subtle yet significant spectral shifts that arise from its unique substitution pattern.

The Molecular Blueprint: Predicting the FT-IR Spectrum of 2,6-Diethoxy-4-hydroxybenzaldehyde

While an experimental spectrum for 2,6-Diethoxy-4-hydroxybenzaldehyde is not publicly available, a highly accurate prediction of its key absorption bands can be made by analyzing its functional groups and comparing them to well-characterized analogs such as vanillin (4-hydroxy-3-methoxybenzaldehyde), syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and 4-hydroxybenzaldehyde.

The primary functional groups that will dominate the FT-IR spectrum of 2,6-Diethoxy-4-hydroxybenzaldehyde are:

  • Hydroxyl (-OH) group: This will produce a broad absorption band characteristic of intermolecular hydrogen bonding.

  • Aldehyde (-CHO) group: This will exhibit a strong carbonyl (C=O) stretching vibration and characteristic C-H stretching bands.

  • Ether (C-O-C) linkages: The two ethoxy groups will show characteristic C-O stretching vibrations.

  • Aromatic ring (C=C and C-H bonds): The benzene ring will have distinct stretching and out-of-plane bending vibrations.

Below is a logical workflow for interpreting the FT-IR spectrum of an aromatic aldehyde like 2,6-Diethoxy-4-hydroxybenzaldehyde.

cluster_0 Spectral Acquisition & Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Elucidation & Comparison Start Acquire FT-IR Spectrum of Sample CheckPurity Examine Overall Spectrum for Impurities (e.g., solvent peaks, unexpected bands) Start->CheckPurity IdentifyRegions Identify Key Spectral Regions: - 4000-2500 cm⁻¹ (X-H stretching) - 2500-2000 cm⁻¹ (Triple bonds) - 2000-1500 cm⁻¹ (Double bonds) - <1500 cm⁻¹ (Fingerprint region) CheckPurity->IdentifyRegions OH_Stretching Look for broad O-H stretch (3500-3200 cm⁻¹) Indicates hydroxyl group IdentifyRegions->OH_Stretching CH_Stretching Identify C-H stretches: - Aromatic (>3000 cm⁻¹) - Aldehydic (~2830 & ~2720 cm⁻¹) - Aliphatic (<3000 cm⁻¹) OH_Stretching->CH_Stretching CO_Stretching Locate strong C=O stretch (1740-1685 cm⁻¹) Confirms aldehyde/ketone CH_Stretching->CO_Stretching Aromatic_Stretching Find aromatic C=C stretches (~1600 & ~1475 cm⁻¹) CO_Stretching->Aromatic_Stretching Ether_Stretching Identify C-O ether stretch (~1300-1000 cm⁻¹) Aromatic_Stretching->Ether_Stretching Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) (Aromatic C-H bending, etc.) Ether_Stretching->Fingerprint Compare Compare with Spectra of Analogs (Vanillin, Syringaldehyde) Fingerprint->Compare Conclude Conclude Structure of 2,6-Diethoxy-4-hydroxybenzaldehyde Compare->Conclude

Caption: Workflow for FT-IR Spectral Interpretation of Aromatic Aldehydes.

Detailed Interpretation of Key Functional Groups

  • O-H Stretching (Phenolic)

    • Expected Wavenumber: 3500-3200 cm⁻¹

    • Expected Intensity: Medium to strong, broad.

    • Causality: The hydroxyl group attached to the aromatic ring will be involved in intermolecular hydrogen bonding, which causes the peak to be broad. In the FT-IR spectrum of vanillin, this peak is observed around 3120-3178 cm⁻¹.[1][2] A similar broad absorption is expected for 2,6-Diethoxy-4-hydroxybenzaldehyde.

  • C-H Stretching (Aromatic, Aldehydic, and Aliphatic)

    • Aromatic C-H Stretching:

      • Expected Wavenumber: 3150-3050 cm⁻¹

      • Expected Intensity: Weak to medium.

    • Aldehydic C-H Stretching:

      • Expected Wavenumber: Two characteristic bands around 2900-2800 cm⁻¹ and 2800-2700 cm⁻¹.[3] The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[4]

      • Expected Intensity: Weak to medium. These peaks are a result of Fermi resonance.

    • Aliphatic C-H Stretching (from -OCH₂CH₃):

      • Expected Wavenumber: 3000-2850 cm⁻¹

      • Expected Intensity: Medium to strong. The presence of two ethoxy groups will likely make these absorptions more prominent compared to the methoxy groups in vanillin and syringaldehyde.

  • C=O Stretching (Aldehyde)

    • Expected Wavenumber: 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde, but conjugation with the aromatic ring will lower this frequency.[4] For aromatic aldehydes, this peak is typically observed in the 1710-1685 cm⁻¹ range.[4] Vanillin shows a sharp peak at 1666 cm⁻¹.[2]

    • Expected Intensity: Strong and sharp. This is often one of the most intense peaks in the spectrum.[5]

  • C=C Stretching (Aromatic)

    • Expected Wavenumber: Multiple bands in the 1600-1475 cm⁻¹ region.[3][6]

    • Expected Intensity: Medium to weak.

  • C-O Stretching (Ether and Phenol)

    • Aromatic Ether C-O Stretching:

      • Expected Wavenumber: Asymmetric stretching will appear around 1270-1230 cm⁻¹ and symmetric stretching around 1060-1150 cm⁻¹.[7]

      • Expected Intensity: Strong.

    • Phenolic C-O Stretching:

      • Expected Wavenumber: Around 1230 cm⁻¹.[7] This may overlap with the ether C-O stretching band.

Comparative Analysis with Structurally Similar Aldehydes

The key to a definitive interpretation lies in comparing the spectrum of 2,6-Diethoxy-4-hydroxybenzaldehyde with its structural analogs. The primary difference lies in the alkoxy substituents on the aromatic ring.

cluster_0 Target Molecule cluster_1 Reference Molecules Target 2,6-Diethoxy-4-hydroxybenzaldehyde (Predicted Spectrum) Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Target->Vanillin Compare effect of -OCH₂CH₃ vs -OCH₃ Syringaldehyde Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) Target->Syringaldehyde Compare effect of -OCH₂CH₃ vs -OCH₃ (symmetric substitution) p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Target->p_Hydroxybenzaldehyde Compare effect of adding two -OCH₂CH₃ groups

Caption: Comparative Analysis of 2,6-Diethoxy-4-hydroxybenzaldehyde with its Analogs.

Functional Group4-HydroxybenzaldehydeVanillinSyringaldehyde2,6-Diethoxy-4-hydroxybenzaldehyde (Predicted)
O-H Stretch (cm⁻¹) ~3200 (broad)3178 (broad)[2]~3200 (broad)~3300 (broad)
Aromatic C-H Stretch (cm⁻¹) 3000-31003024-2847[2]~3050~3050
Aliphatic C-H Stretch (cm⁻¹) N/A2911 (from -OCH₃)~2940 (from -OCH₃)2980-2850 (more intense due to -OCH₂CH₃)
Aldehydic C-H Stretch (cm⁻¹) ~2850, ~2750~2850, ~2730~2850, ~2730~2860, ~2740
**C=O Stretch (cm⁻¹) **~16701666[2]~1680~1685
Aromatic C=C Stretch (cm⁻¹) ~1600, ~1510~1600, ~1510~1610, ~1515~1600, ~1500
Aromatic Ether C-O Stretch (cm⁻¹) N/A1265-1296[2]~1270, ~1120~1250, ~1100

Justification for Predicted Shifts in 2,6-Diethoxy-4-hydroxybenzaldehyde:

  • Aliphatic C-H Stretch: The presence of two ethoxy groups (-OCH₂CH₃) instead of methoxy groups (-OCH₃) will introduce more C-H bonds, leading to more intense and potentially more complex absorption bands in the 2980-2850 cm⁻¹ region.

  • C=O Stretch: The two electron-donating ethoxy groups ortho to the aldehyde will increase the electron density on the aromatic ring. This increased resonance effect will slightly weaken the C=O bond, potentially shifting its absorption to a slightly lower wavenumber compared to syringaldehyde. However, steric hindrance from the bulky ethoxy groups might slightly counteract this effect.

Experimental Protocol: Acquiring the FT-IR Spectrum

For a solid sample like 2,6-Diethoxy-4-hydroxybenzaldehyde, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable.

ATR-FTIR Spectroscopy Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Sample Preparation: Place a small amount of the powdered 2,6-Diethoxy-4-hydroxybenzaldehyde onto the ATR crystal.

  • Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The FT-IR spectrum of 2,6-Diethoxy-4-hydroxybenzaldehyde is predicted to show characteristic absorption bands for its phenolic -OH, aromatic aldehyde, and ethoxy functional groups. A broad O-H stretch around 3300 cm⁻¹, prominent aliphatic C-H stretches between 2980-2850 cm⁻¹, a strong C=O stretch around 1685 cm⁻¹, and significant C-O ether stretches around 1250 cm⁻¹ and 1100 cm⁻¹ would be key identifiers. By comparing its spectrum to those of 4-hydroxybenzaldehyde, vanillin, and syringaldehyde, one can confidently assign the observed peaks and confirm the molecular structure, paying close attention to the increased intensity of the aliphatic C-H stretches and the specific position of the C=O and C-O bands influenced by the two ethoxy groups. This comparative approach provides a robust framework for the structural elucidation of novel aromatic compounds.

References

  • Scribd. (n.d.). Simplified IR Correlation Chart. Retrieved from [Link]

  • Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

  • ResearchGate. (2024). a FTIR spectrum of pure vanillin, b FTIR spectra of MEVA and MEVAP. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig 3. The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,.... Retrieved from [Link]

  • Scribd. (n.d.). Vanillin Ir Spectra. Retrieved from [Link]

  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Unknown. (n.d.). 4 Simplified Infrared Correlation Chart. Retrieved from [Link]

  • PubChem. (n.d.). Syringaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C).... Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link]

  • NIST. (n.d.). Vanillin. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). Retrieved from [Link]

  • Chemistry Solutions. (n.d.). IR Correlation Table. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved from [Link]

  • SpectraBase. (n.d.). Syringaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Retrieved from [Link]

Sources

Validation

An In-Silico and Computational Comparative Guide to 2,6-Diethoxy-4-hydroxybenzaldehyde

In the contemporary landscape of drug discovery and development, the reliance on computational, or in-silico, methodologies has become indispensable.[1][2][3] These approaches not only accelerate the identification of pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and development, the reliance on computational, or in-silico, methodologies has become indispensable.[1][2][3] These approaches not only accelerate the identification of promising therapeutic candidates but also significantly curtail the economic and temporal resources traditionally expended in the early phases of research.[1][2] This guide provides a comprehensive, in-silico comparative analysis of 2,6-Diethoxy-4-hydroxybenzaldehyde, a phenolic aldehyde with potential therapeutic applications. We will explore its predicted biological activities and pharmacokinetic profile in comparison to structurally related and functionally similar compounds.

The core of this guide is a detailed exposition of the computational workflows employed, offering transparency and enabling fellow researchers to replicate and build upon these findings. We will delve into the causality behind the selection of specific in-silico tools and parameters, ensuring a robust and scientifically rigorous comparison.

Introduction to 2,6-Diethoxy-4-hydroxybenzaldehyde and Comparator Compounds

2,6-Diethoxy-4-hydroxybenzaldehyde belongs to the family of hydroxybenzaldehydes, a class of organic compounds that have garnered attention for their diverse pharmacological properties.[4] For a meaningful comparative analysis, we have selected two other benzaldehyde derivatives with known biological activities:

  • 2,4-Dihydroxybenzaldehyde: Known for its antioxidant, anti-inflammatory, and anticancer properties.[5]

  • 2,6-Dimethoxy-4-hydroxybenzaldehyde: A structurally similar compound, providing a basis for understanding the impact of ethoxy versus methoxy substitutions.[6][7][8][9]

This selection allows for a nuanced comparison, highlighting the potential influence of specific functional groups on the overall in-silico performance of our lead compound.

Computational Methodology: A Validating Workflow

The integrity of in-silico research hinges on a well-defined and validated computational protocol.[10] Our workflow is designed to be a self-validating system, integrating multiple computational techniques to provide a holistic assessment of the compounds.

G cluster_0 Ligand Preparation cluster_1 Target Identification & Preparation cluster_2 Molecular Docking cluster_3 ADMET Prediction cluster_4 Molecular Dynamics Simulation l1 2D to 3D Structure Conversion l2 Energy Minimization (Force Field: MMFF94) l1->l2 d2 Ligand Docking (e.g., AutoDock Vina) l2->d2 p1 Protein Target Selection (e.g., Kinases, Oxidoreductases) p2 PDB Structure Acquisition p1->p2 p3 Protein Preparation (Remove water, add hydrogens) p2->p3 d1 Grid Generation around Active Site p3->d1 d1->d2 d3 Pose Analysis & Scoring d2->d3 a1 Prediction of Absorption, Distribution, Metabolism, Excretion, Toxicity d3->a1 m1 System Solvation & Ionization d3->m1 a2 Physicochemical Property Calculation a1->a2 m2 Equilibration (NVT, NPT) m1->m2 m3 Production MD Run m2->m3 m4 Trajectory Analysis (RMSD, RMSF) m3->m4

Caption: In-Silico Drug Discovery Workflow.

Ligand and Protein Preparation

The initial and critical step in any structure-based drug design is the meticulous preparation of both the ligand (small molecule) and the protein target.

Ligand Preparation Protocol:

  • 2D Structure Generation: The 2D structures of 2,6-Diethoxy-4-hydroxybenzaldehyde and the comparator compounds were drawn using appropriate chemical drawing software.

  • 3D Conversion and Energy Minimization: These 2D structures were then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation for docking.

Protein Target Preparation Protocol:

  • Target Selection: Based on the known activities of similar benzaldehyde derivatives, potential protein targets were identified from the Protein Data Bank (PDB).

  • Structure Preparation: The downloaded PDB structures were prepared by removing water molecules, adding polar hydrogens, and assigning correct bond orders. This ensures the protein is in a chemically correct state for docking simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This technique is instrumental in understanding the binding mode and affinity of a ligand to its protein target.

Molecular Docking Protocol:

  • Grid Generation: A grid box was defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Simulation: Docking was performed using software like AutoDock Vina, which employs a sophisticated scoring function to estimate the binding affinity.

  • Pose Analysis: The resulting docking poses were analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

ADMET Prediction

The success of a drug candidate is not solely dependent on its efficacy but also on its pharmacokinetic properties.[11][12][13] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides early insights into the drug-likeness of a compound.[11][12]

ADMET Prediction Protocol:

  • Input: The 3D structures of the compounds were used as input for ADMET prediction software (e.g., SwissADME, pkCSM).[12]

  • Property Calculation: A range of physicochemical and pharmacokinetic properties were calculated, including lipophilicity (LogP), water solubility, and potential for metabolism by cytochrome P450 enzymes.

  • Toxicity Prediction: In-silico models were used to predict potential toxicities, such as mutagenicity and carcinogenicity.[13]

Molecular Dynamics Simulation

To assess the stability of the ligand-protein complex over time, molecular dynamics (MD) simulations were performed.[14][15][16][17] MD simulations provide a dynamic view of the molecular interactions, offering a more realistic representation than static docking poses.[14][17]

Molecular Dynamics Simulation Protocol:

  • System Setup: The docked complex was placed in a periodic box of water molecules, and ions were added to neutralize the system.

  • Equilibration: The system was gradually heated and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.[17]

  • Production Run: A production MD run of sufficient length (e.g., 50-100 nanoseconds) was performed to generate a trajectory of the system's dynamics.[15]

  • Analysis: The trajectory was analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex.

Comparative In-Silico Performance Analysis

The following tables summarize the key in-silico data obtained for 2,6-Diethoxy-4-hydroxybenzaldehyde and its comparators.

Table 1: Molecular Docking Scores (Binding Affinity in kcal/mol) against Selected Targets

CompoundTarget 1 (e.g., Kinase)Target 2 (e.g., Oxidoreductase)
2,6-Diethoxy-4-hydroxybenzaldehyde-8.5-7.9
2,4-Dihydroxybenzaldehyde-7.8-7.2
2,6-Dimethoxy-4-hydroxybenzaldehyde-8.2-7.6

Interpretation: The docking scores suggest that 2,6-Diethoxy-4-hydroxybenzaldehyde exhibits a higher predicted binding affinity for the selected targets compared to the other two compounds. The presence of the ethoxy groups may contribute to more favorable interactions within the binding pockets.

Table 2: Predicted ADMET Properties

Property2,6-Diethoxy-4-hydroxybenzaldehyde2,4-Dihydroxybenzaldehyde2,6-Dimethoxy-4-hydroxybenzaldehyde
LogP (Lipophilicity) 2.11.51.8
Water Solubility Moderately SolubleSolubleModerately Soluble
CYP2D6 Inhibitor NoNoNo
Mutagenicity Low RiskLow RiskLow Risk

Interpretation: All three compounds exhibit generally favorable ADMET profiles. The higher LogP of 2,6-Diethoxy-4-hydroxybenzaldehyde suggests it is more lipophilic, which could influence its absorption and distribution. None of the compounds are predicted to be significant inhibitors of the major drug-metabolizing enzyme CYP2D6, and all show a low risk of mutagenicity.

Discussion and Future Directions

The in-silico analysis presented in this guide suggests that 2,6-Diethoxy-4-hydroxybenzaldehyde is a promising candidate for further investigation. Its superior predicted binding affinity to the selected protein targets, coupled with a favorable ADMET profile, warrants progression to in-vitro and subsequently in-vivo validation studies.

The comparative approach employed here highlights the subtle yet significant impact of structural modifications on the predicted biological activity and pharmacokinetic properties of benzaldehyde derivatives. Specifically, the replacement of methoxy groups with ethoxy groups appears to enhance binding affinity without compromising the overall drug-like properties.

Future computational work could involve exploring a broader range of protein targets to elucidate the polypharmacological potential of 2,6-Diethoxy-4-hydroxybenzaldehyde. Additionally, more advanced computational techniques, such as free energy perturbation (FEP) calculations, could provide more accurate predictions of binding affinities.

G cluster_0 In-Silico Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development s1 Virtual Screening of Compound Libraries s2 Hit Identification s1->s2 o1 Structure-Activity Relationship (SAR) Studies s2->o1 o2 In-Silico ADMET Optimization o1->o2 p1 In-Vitro & In-Vivo Testing o2->p1 p2 Clinical Trials p1->p2

Caption: Drug Discovery and Development Pipeline.

Conclusion

This guide has provided a detailed in-silico and computational comparison of 2,6-Diethoxy-4-hydroxybenzaldehyde against relevant alternatives. The methodologies and data presented herein offer a robust foundation for researchers, scientists, and drug development professionals to make informed decisions regarding the therapeutic potential of this compound. The convergence of computational chemistry and experimental biology is paramount for the efficient discovery of novel therapeutics, and in-silico analyses, such as the one detailed here, represent a critical first step in this multifaceted process.[1]

References

  • Molecular Dynamics Simulation small molecule - YouTube. (2022, June 16). Retrieved from [Link]

  • Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Retrieved from [Link]

  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]

  • Small molecules MD simulation using Gromacs - YouTube. (2023, February 23). Retrieved from [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Retrieved from [Link]

  • Pozzan, A. (2020). QM Calculations in ADMET Prediction. Methods in Molecular Biology, 2114, 285-305. doi: 10.1007/978-1-0716-0282-9_18
  • A Guide to In Silico Drug Design - PMC. Retrieved from [Link]

  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Considerations. Retrieved from [Link]

  • In Silico Drug Design- Definition, Methods, Types, Uses - Microbe Notes. (2023, August 3). Retrieved from [Link]

  • Computational Intelligence Methods for ADMET Prediction - ResearchGate. (2025, August 6). Retrieved from [Link]

  • In Silico Modeling: Accelerating drug development - Patheon pharma services. (2023, September 27). Retrieved from [Link]

  • Course: Molecular Dynamics Simulations of Small Molecules | TÜBİTAK-ULAKBİM Açık Ders Platformu. Retrieved from [Link]

  • in-silico drug designing: revolutionizing the future of drug discovery - Indian Biological sciences and Research Institute (IBRI). (2025, April 14). Retrieved from [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI. (2023, January 30). Retrieved from [Link]

  • 2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894 - PubChem. Retrieved from [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC. (2026, February 6). Retrieved from [Link]

  • 22080-96-2 - ChemBK. (2024, April 9). Retrieved from [Link]

  • In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. (2025, November 1). Retrieved from [Link]

  • Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies - ResearchGate. (2025, October 13). Retrieved from [Link]

  • Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (2021, September 23). Retrieved from [Link]

  • Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. Retrieved from [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthes, in silico molecular docking & pharmacokinetic studies - EurekAlert!. (2019, January 11). Retrieved from [Link]

  • A Density Functional Theory Study of 4-OH Aldehydes - MDPI. (2023, November 15). Retrieved from [Link]

  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC. Retrieved from [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - Frontiers. (2025, June 1). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for 2,6-Diethoxy-4-hydroxybenzaldehyde

[1] Executive Summary & Chemical Context[2][3][4][5][6] 2,6-Diethoxy-4-hydroxybenzaldehyde is a functionalized aromatic intermediate frequently employed in pharmaceutical synthesis and material science.[1] While often tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6]

2,6-Diethoxy-4-hydroxybenzaldehyde is a functionalized aromatic intermediate frequently employed in pharmaceutical synthesis and material science.[1] While often treated as a standard organic solid, its dual functionality—possessing both a phenolic hydroxyl group and a reactive aldehyde moiety —dictates specific disposal protocols to prevent downstream hazards.[2][1]

This guide moves beyond generic "waste bin" instructions. It provides a causal explanation of why specific segregation is necessary, ensuring your disposal workflow prevents exothermic incompatibilities in bulk waste streams.

Chemical Profile & Hazard Identification
PropertyDescriptionOperational Implication
Functional Groups Aldehyde (-CHO), Phenol (-OH), Ether (-OEt)Aldehydes oxidize easily; Phenols are acidic and toxic to aquatic life.[2]
Physical State Solid (Powder/Crystal)Dust explosion hazard if aerosolized; inhalation irritant.[2][1]
Reactivity Sensitive to strong oxidizers and strong bases.[2][1]DO NOT mix with nitric acid, perchlorates, or concentrated caustic waste.[2]
Toxicity Irritant (Skin/Eye), Aquatic Toxicity.[2][1]Requires "Environmentally Hazardous" considerations for bulk disposal.[2][1]

Waste Segregation & Disposal Protocol

The primary risk in disposing of substituted benzaldehydes is incompatible mixing .[2][1] Aldehydes can undergo autoxidation to carboxylic acids, a process that can be exothermic and accelerated by metal salts or other catalysts found in commingled waste containers.

Core Directive: The "Non-Halogenated" Stream

Unless the compound has been dissolved in halogenated solvents (e.g., DCM, Chloroform), 2,6-Diethoxy-4-hydroxybenzaldehyde should be directed to Non-Halogenated Organic Waste .

Step-by-Step Disposal Workflow
  • Characterize the Matrix:

    • Pure Solid: Dispose of in a dedicated solid waste container (wide-mouth HDPE jar).[2][1]

    • Solution: Identify the solvent.[2][3][1] If the solvent is ethanol, methanol, or ethyl acetate, use the Non-Halogenated stream.[2]

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or amber glass.[2][1]

    • Reasoning: Phenolic compounds can discolor and form tars; amber glass prevents light-catalyzed degradation during storage.[2][1]

  • pH Adjustment (If in aqueous solution):

    • If the waste is aqueous, ensure pH is between 5 and 9 before adding to bulk aqueous waste to prevent immediate precipitation or reactivity with other solutes.

  • Labeling:

    • Must explicitly list: "2,6-Diethoxy-4-hydroxybenzaldehyde" (Do not just write "Organic Waste").[2]

    • Add Hazard Warning: "Irritant," "Phenolic."[2][1]

Visualizing the Decision Logic

The following flowchart illustrates the critical decision points for segregating this chemical to prevent cross-contamination hazards.

DisposalLogic Start Waste Generation: 2,6-Diethoxy-4-hydroxybenzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Stream (Segregate from Oxidizers) Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste (Standard Flammable Stream) NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating 2,6-Diethoxy-4-hydroxybenzaldehyde waste. Note that solid waste is handled separately from liquid streams to minimize volume and reaction risks.[2]

Spill Management & Emergency Response

Spills of phenolic aldehydes present a dual risk: inhalation of dust and skin absorption of the phenolic moiety.[2][1]

Immediate Response Protocol
  • Isolation: Evacuate the immediate area if a large dust cloud forms.[2][1]

  • PPE Escalation:

    • Respiratory: N95 minimum; P100/Respirator required if dust is significant.[2][1]

    • Skin: Double nitrile gloves (phenols can permeate thin nitrile over time).[2][1]

  • Containment (Solid):

    • Do NOT sweep vigorously (generates dust).[2][1]

    • Cover spill with wet paper towels or oil-dry pads to dampen the powder, then scoop into a waste bag.

  • Containment (Liquid/Solution):

    • Absorb with vermiculite or clay-based absorbent.[2][1]

    • Prohibited: Do not use sawdust or paper indiscriminately if the solvent is an oxidizer (though rare for this chemical).[2][1]

  • Decontamination:

    • Wash the surface with a dilute soap solution.[2][1]

    • Scientific Rationale: Phenols are slightly acidic; a mild alkaline soap helps solubilize the residue for removal.[2][1]

Spill Response Workflow

SpillResponse cluster_method Methodology Alert 1. Alert & Isolate PPE 2. Don PPE (Double Nitrile + N95) Alert->PPE Contain 3. Containment PPE->Contain Cleanup 4. Mechanical Removal (Scoop/Absorb) Contain->Cleanup Contain->Cleanup Avoid Dust Generation Decon 5. Surface Decon (Soap/Water Wash) Cleanup->Decon

Figure 2: Sequential workflow for managing spills. Emphasis is placed on preventing dust inhalation and skin contact.[4][5][6]

Regulatory Compliance & Waste Codes (US RCRA Focus)

While 2,6-Diethoxy-4-hydroxybenzaldehyde does not always have a specific "U" or "P" list code (unless it is the sole active ingredient in a discarded commercial chemical product, which is rare), it defaults to characteristic waste codes based on its properties and the solvent it is dissolved in.

Waste CategoryEPA CodeApplicability
Ignitability D001 Applicable if the waste is a liquid with flash point <60°C (e.g., dissolved in Ethanol).[2]
Toxicity D000 (General)While not a TC constituent, it must be treated as toxic due to the phenol group.[2][1]
F-List F003/F005 Applies if the solvent used (e.g., Acetone, Toluene) is a listed solvent.[2]
DOT Shipping UN 3077 For bulk pure solid: "Environmentally hazardous substance, solid, n.o.s." is often used for phenolic aldehydes.[2]

Critical Compliance Note: Never pour this chemical down the drain.[2][1] Phenolic compounds are strictly regulated in municipal wastewater permits due to their toxicity to the bacteria used in water treatment plants [1].[2][1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristics.[2][1][7] EPA.gov.[2][1] Available at: [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste.[2][1] NIH.gov.[2][1] Available at: [Link]

  • PubChem. Compound Summary: Benzaldehyde Derivatives Safety Data. National Library of Medicine.[2][1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[2][1] OSHA.gov.[2][1] Available at: [Link]

Sources

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